wwl113
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIPHDGVCFVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WWL113
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL113 is a potent and selective small-molecule inhibitor of specific carboxylesterase enzymes, demonstrating significant effects on lipid metabolism and inflammatory signaling. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, inhibitory profile, and downstream cellular and physiological consequences. Quantitative data are summarized for comparative analysis, key experimental methodologies are described, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological activity.
Core Mechanism of Action: Selective Carboxylesterase Inhibition
This compound functions as a selective, orally active inhibitor of carboxylesterases, primarily targeting mouse carboxylesterase Ces3 (also known as Ces1d) and Ces1f, as well as the human ortholog, CES1.[1][2][3][4][5] The inhibitory action is potent, with IC50 values in the nanomolar range.[1][4] The mechanism of inhibition is competitive and involves the covalent modification of the catalytic serine residue within the active site of the target hydrolases, leading to their inactivation.[6] This targeted inhibition of specific serine hydrolases underpins the diverse biological effects of this compound.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key IC50 values.
| Target Enzyme | Species | IC50 Value | Reference |
| Ces3 (Ces1d) | Mouse | 120 nM | [1] |
| Ces1f | Mouse | 100 nM | [1][4] |
| CES1 | Human | ~50 nM | [5] |
| Recombinant Ces3 | Mouse | ~100 nM | [2][4][5] |
| Recombinant Ces1f | Mouse | ~100 nM | [2][4] |
| ABHD6 | Mouse | Inhibited at 10 µM | [1][4] |
Key Signaling Pathways and Biological Effects
The inhibition of Ces3/CES1 by this compound perturbs critical metabolic and inflammatory pathways.
Regulation of Lipid Metabolism
In adipocytes, Ces3/CES1 plays a major role in basal lipolysis by hydrolyzing triglycerides to release free fatty acids.[5] By inhibiting this enzymatic activity, this compound effectively reduces the breakdown of stored fats, leading to increased lipid storage within adipocytes.[2][3][4] This mechanism is central to the observed phenotype of ameliorated metabolic syndrome in obese and diabetic mouse models treated with this compound, which exhibit reduced levels of nonesterified free fatty acids, triglycerides, and total cholesterol, along with improved glucose tolerance.[1][5]
Modulation of Inflammatory Pathways
This compound also influences inflammatory responses by preventing the catabolism of prostaglandin glyceryl esters (PG-Gs).[6][7] Specifically, it blocks the hydrolysis of the anti-inflammatory mediator prostaglandin D2-glyceryl ester (PGD2-G), thereby enhancing its effects.[7] Conversely, it can attenuate the pro-inflammatory effects of prostaglandin E2-glyceryl ester (PGE2-G) by preventing its conversion to PGE2.[7] In dendritic cells, pharmacological inhibition of CES1 with this compound has been shown to result in an increased inflammatory phenotype, with higher secretion of cytokines such as IL-6, IL-8, and TNF.[8][9]
Role in Cancer
Preliminary evidence suggests a potential role for CES1 inhibition in cancer therapy. In a mouse allograft model of colorectal carcinoma, treatment with a CES1 inhibitor resulted in reduced tumor growth, indicating that targeting CES1 enzymatic activity could be a viable strategy under conditions of metabolic stress.[10]
Experimental Protocols
Target Identification via Competitive Activity-Based Protein Profiling (ABPP)
The identification of Ces3 and Ces1f as the primary targets of this compound was achieved using competitive activity-based protein profiling (ABPP). This powerful chemoproteomic technique enables the assessment of enzyme activity directly in complex biological systems.
Methodology:
-
Cell Culture and Treatment: 10T1/2 adipocytes are incubated with either this compound or a vehicle control.
-
Proteome Labeling: The treated cell proteomes are then labeled with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-rhodamine). This probe covalently binds to the active site of serine hydrolases.
-
Target Occupancy Analysis: In the this compound-treated samples, the active sites of its targets are already occupied, preventing the binding of the activity-based probe.
-
SDS-PAGE and Fluorescence Scanning: The proteomes are separated by SDS-PAGE, and the gel is scanned for fluorescence. A reduction in the fluorescence intensity of a specific protein band in the this compound-treated sample compared to the control indicates it is a target of the inhibitor.
-
Target Identification by Mass Spectrometry (ABPP-MudPIT): For unambiguous identification, the protein bands of interest are excised and analyzed by multidimensional protein identification technology (MudPIT), a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|WWL 113 [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Carboxylesterase 1 directs the metabolic profile of dendritic cells to a reduced inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Serine Hydrolase Inhibitor WWL113: A Technical Guide to its Activity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL113 is a potent and selective small molecule inhibitor of specific serine hydrolases, demonstrating significant effects on lipid metabolism and cellular differentiation. This technical guide provides an in-depth overview of the serine hydrolase activity of this compound, including its primary targets, inhibitory potency, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of serine hydrolases and the development of therapeutic agents targeting this enzyme class.
Core Concepts: this compound and Serine Hydrolase Inhibition
This compound is a carbamate-containing compound that acts as a mechanism-based inhibitor of certain serine hydrolases.[1][2][3] Its inhibitory activity stems from the covalent modification of the catalytic serine residue within the active site of target enzymes, leading to their irreversible inactivation.[2][3] This targeted inhibition allows for the precise dissection of the physiological roles of these enzymes.
Primary Enzymatic Targets of this compound
Extensive research, primarily utilizing competitive activity-based protein profiling (ABPP), has identified the primary molecular targets of this compound as two carboxylesterase enzymes:
-
Carboxylesterase 3 (Ces3), also known as Ces1d : This enzyme is a major lipase in adipocytes, responsible for the hydrolysis of triglycerides and the release of free fatty acids.[4]
-
Carboxylesterase 1f (Ces1f) : A structurally related carboxylesterase with roles in lipid metabolism.[5][6]
This compound exhibits high selectivity for these ~60-kDa serine hydrolases.[5][6] While it also shows some activity against α/β-hydrolase domain-containing protein 6 (ABHD6), its potency against Ces3 and Ces1f is significantly higher.[5][7] The human ortholog of mouse Ces3, human carboxylesterase 1 (hCES1), is also potently inhibited by this compound.[4][5]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) | Assay Type | Source |
| Mouse Ces3 (Ces1d) | 120 | Competitive ABPP | |
| Mouse Ces1f | 100 | Competitive ABPP | |
| Human CES1 (hCES1) | ~50 | Substrate Hydrolysis Assay | [4][5] |
| Recombinant Mouse Ces3 | ~100 | Competitive ABPP | [7][8][9] |
| Recombinant Mouse Ces1f | ~100 | Competitive ABPP | [7][8][9] |
Signaling Pathways and Biological Effects
Inhibition of Ces3/hCES1 by this compound has significant downstream biological consequences, particularly in the context of adipocyte biology and metabolic regulation. By blocking the lipolytic activity of these enzymes, this compound prevents the breakdown of triglycerides, leading to increased lipid storage in adipocytes.[4][5][7] This activity has been shown to promote adipocyte differentiation.[5][6]
Furthermore, this compound treatment has demonstrated therapeutic potential in preclinical models of metabolic disease. In obese and diabetic mice, oral administration of this compound resulted in reduced weight gain, improved glucose tolerance, and favorable changes in plasma lipid profiles.[4][7]
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's serine hydrolase activity. The following sections outline the key experimental protocols.
Substrate Hydrolysis Assay for Carboxylesterase Activity
This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring the activity of carboxylesterases like hCES1.
Materials:
-
CES Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Carboxylesterase Substrate (e.g., a proprietary fluorogenic substrate)
-
Recombinant human CES1 (hCES1) enzyme
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in CES Assay Buffer. Include a DMSO-only control.
-
Dilute the recombinant hCES1 enzyme to the desired concentration in CES Assay Buffer.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of the diluted hCES1 enzyme.
-
Add 25 µL of the diluted this compound or DMSO control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general framework for competitive ABPP to identify the targets of this compound and determine its potency in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophosphonate probe with a clickable alkyne tag)
-
Click chemistry reagents (e.g., TAMRA-azide, CuSO4, TBTA, TCEP)
-
SDS-PAGE gels and imaging system
-
For quantitative proteomics: Biotin-azide, streptavidin beads, trypsin, LC-MS/MS instrumentation
Procedure:
-
Proteome Treatment:
-
Aliquot the cell or tissue lysate into separate tubes.
-
Pre-incubate the lysates with varying concentrations of this compound (or DMSO control) for 30 minutes at 37°C.
-
-
ABP Labeling:
-
Add the alkyne-tagged ABP to each lysate and incubate for another 30 minutes at 37°C.
-
-
Click Chemistry:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach a reporter tag (e.g., TAMRA-azide for in-gel fluorescence or biotin-azide for enrichment) to the ABP-labeled proteins.
-
-
Analysis:
-
For Gel-Based Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Quantify the band intensity for the target enzymes at each this compound concentration to determine the IC50.
-
-
For Mass Spectrometry-Based Analysis (ABPP-MudPIT):
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the labeled proteins to determine the targets of this compound and their inhibition profiles.
-
-
Conclusion
This compound is a valuable chemical probe for studying the roles of carboxylesterases Ces3 and Ces1f in lipid metabolism and related diseases. Its high potency and selectivity, combined with the detailed experimental protocols provided in this guide, make it a powerful tool for researchers in the field. The continued investigation of this compound and similar compounds holds promise for the development of novel therapeutics for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
WWL113 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL113 is a potent, selective, and orally active small molecule inhibitor that has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation of this compound. We detail the experimental methodologies, present key quantitative data, and illustrate the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and its molecular targets.
Introduction
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of bioactive compounds with therapeutic potential. However, a significant bottleneck in this approach is the subsequent identification of the molecular target(s) responsible for the observed phenotype. This compound was identified from a phenotypic screen for compounds that promote adipogenesis.[1] This guide elucidates the journey from its discovery to the validation of its primary targets, the carboxylesterases Ces3 and Ces1f, and the human ortholog CES1.[1][2]
Target Identification using Activity-Based Protein Profiling (ABPP)
The primary technique employed for the target identification of this compound was Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families directly in complex proteomes.[3]
Initial Screening and Target Class Identification
Initial investigations using gel-based competitive ABPP in adipocyte proteomes revealed that this compound selectively inhibits a serine hydrolase of approximately 60 kDa.[1] This was demonstrated by the diminished labeling of this protein band by a broad-spectrum serine hydrolase probe in the presence of this compound.[1] A structurally related urea analogue, WWL113U, which is deficient in its ability to inhibit serine hydrolases, served as a negative control and showed no effect, confirming that the pro-adipogenic activity of this compound is mediated through serine hydrolase inhibition.[1]
Precise Target Identification by ABPP-MudPIT
To identify the specific ~60 kDa serine hydrolase target(s), a more advanced, unbiased mass spectrometry-based ABPP technique known as "Multidimensional Protein Identification Technology" (ABPP-MudPIT) was employed.[1] This analysis of proteomes from 10T1/2 adipocytes treated with this compound revealed that the compound inhibits two carboxylesterase enzymes: Ces3 (also known as Ces1d) and Ces1f.[1] this compound treatment also led to a reduction in the activity of another serine hydrolase, ABHD6, although this did not reach statistical significance.[1]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against its identified targets has been quantified through various assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 Value | Cell/System | Reference |
| Mouse Ces3 | 120 nM | Recombinantly expressed in HEK293T cells | [4] |
| Mouse Ces1f | 100 nM | Recombinantly expressed in HEK293T cells | [4] |
| Mouse Ces3 | ~100 nM | Recombinantly expressed in HEK293T cells | [2][5][6] |
| Mouse Ces1f | ~100 nM | Recombinantly expressed in HEK293T cells | [2][5][6] |
| Human CES1 | ~50 nM | Not specified | [2] |
| Compound | Target | IC50 Value | Assay Condition | Reference |
| This compound | Human CES1 | More potent than WWL229 | Recombinant human CES1 enzyme with p-NPV substrate | [7] |
| WWL229 | Human CES1 | Less potent than this compound | Recombinant human CES1 enzyme with p-NPV substrate | [7] |
| CPO | Human CES1 | More potent than this compound | Recombinant human CES1 enzyme with p-NPV substrate | [7] |
Target Validation
The identification of Ces3 and CES1 as the primary targets of this compound was followed by extensive validation studies to link target engagement with cellular and in vivo effects.
Cellular Validation
-
Adipogenesis and Lipolysis: Treatment of adipocytes with this compound, but not the inactive analogue WWL113U, promoted lipid accumulation and increased the expression of adipocyte markers like PPARγ and C/EBPα.[1][8] Furthermore, this compound was shown to reduce basal lipolysis in adipocytes, consistent with the known role of Ces3 in triglyceride hydrolysis.[2]
-
Inflammation: In human monocytic THP-1 cells, this compound was shown to inhibit CES1 activity, preventing the breakdown of the anti-inflammatory lipid mediator prostaglandin D2-glyceryl ester (PGD2-G) and thereby enhancing its anti-inflammatory effects.[7][9] Conversely, this compound attenuated the pro-inflammatory effects of prostaglandin E2-glyceryl ester (PGE2-G) by blocking its hydrolysis to the pro-inflammatory PGE2.[7][9]
In Vivo Validation
In vivo studies in animal models have provided strong validation for the therapeutic potential of targeting Ces3/CES1 with this compound.
| Animal Model | Dosage and Administration | Key Findings | Reference |
| db/db mice (model of obesity and diabetes) | 30 mg/kg, orally, once daily for 3 weeks | Ameliorated multiple features of metabolic syndrome, including reduced weight gain, improved glucose tolerance, and lowered levels of non-esterified fatty acids, triglycerides, total cholesterol, and fasted glucose. | [2][4] |
| Diet-induced obese mice | Not specified | Reduced weight gain. | [6][10] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify protein targets of this compound by assessing its ability to compete with a broad-spectrum probe for binding to the active site of serine hydrolases.
Methodology:
-
Cell Culture and Lysis: 10T1/2 adipocytes are cultured and harvested. The cells are lysed to prepare a proteome.
-
Inhibitor Incubation: The adipocyte proteome is incubated with varying concentrations of this compound or the negative control WWL113U for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-biotin (FP-biotin) or FP-rhodamine, is added to the proteome and incubated to label the active serine hydrolases.
-
SDS-PAGE and Visualization: The labeled proteins are separated by SDS-PAGE. If a fluorescent probe is used, the gel is scanned directly. If a biotinylated probe is used, the proteins are transferred to a membrane and visualized by streptavidin-HRP blotting.
-
Analysis: A decrease in the signal of a specific protein band in the presence of this compound compared to the control indicates that this compound binds to and inhibits that protein.
ABPP-MudPIT for Target Identification
Objective: To identify the specific protein targets of this compound from a complex proteome using mass spectrometry.
Methodology:
-
In Situ Labeling: Intact 10T1/2 adipocytes are treated with this compound or vehicle control.
-
Proteome Preparation: The cells are lysed, and the proteome is harvested.
-
Probe Labeling: The proteomes are labeled with an activity-based probe (e.g., FP-biotin).
-
Protein Digestion: The labeled proteome is digested into peptides.
-
Affinity Purification: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The spectral counts of the identified peptides are quantified. A significant reduction in the spectral count for a particular protein in the this compound-treated sample compared to the control identifies it as a target.
In Vivo Efficacy Studies in db/db Mice
Objective: To evaluate the therapeutic effects of this compound on metabolic syndrome in a mouse model of obesity and diabetes.
Methodology:
-
Animal Model: Eight-week-old male db/db mice are used.
-
Dosing: Mice are administered this compound at a dose of 30 mg/kg or vehicle control orally once a day for a period of three weeks.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Metabolic Analysis: At the end of the treatment period, various metabolic parameters are measured, including:
-
Fasted glucose levels.
-
Glucose tolerance via a glucose tolerance test (GTT).
-
Plasma levels of non-esterified free fatty acids (NEFAs), triglycerides (TGs), and total cholesterol.
-
-
Statistical Analysis: The data from the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the identification and validation of this compound targets.
Caption: Dual mechanism of action of this compound in metabolic and inflammatory pathways.
Conclusion
The identification and validation of Ces3/Ces1f and the human ortholog CES1 as the primary targets of this compound exemplify a successful application of modern chemoproteomic techniques to elucidate the mechanism of action of a phenotypically discovered small molecule. The compelling in vitro and in vivo data strongly support the potential of this compound as a therapeutic agent for metabolic disorders and inflammatory conditions. This guide provides a comprehensive technical overview to aid researchers in further exploring the biology of this compound and its targets.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of Chlorpyrifos on Serine Hydrolase Activities, Lipid Mediators, and Immune Responses in Lungs of Neonatal and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|WWL 113 [dcchemicals.com]
- 6. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]
- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rndsystems.com [rndsystems.com]
A Technical Guide to WWL113: A Selective Carboxylesterase Inhibitor for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL113 is a potent and selective, orally active inhibitor of carboxylesterases Ces3 (also known as Ces1d) and Ces1f, as well as the human ortholog CES1. These enzymes are key players in lipid metabolism, particularly in the hydrolysis of triglycerides in adipose tissue. By inhibiting these serine hydrolases, this compound has demonstrated significant potential in ameliorating metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for in vivo and in vitro studies and elucidates the signaling pathways through which this compound exerts its therapeutic effects, primarily through the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 4'-[[[Methyl[[3-(4-pyridinyl)phenyl]methyl]amino]carbonyl]oxy]-[1,1'-biphenyl]-4-carboxylic acid ethyl ester, is a small molecule inhibitor belonging to the carbamate class. Its structure is characterized by a biphenyl core linked to a pyridinylphenylmethyl carbamate moiety.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₂₆N₂O₄ | |
| Molecular Weight | 466.53 g/mol | |
| CAS Number | 947669-86-5 | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 10 mg/mL (clear) | |
| Storage | 2-8°C |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the serine hydrolases Ces3 and Ces1f, with IC₅₀ values of approximately 120 nM and 100 nM, respectively.[1] It also inhibits the human ortholog, CES1. The inhibitory action of this compound is attributed to its carbamate functional group, which covalently modifies the catalytic serine residue in the active site of these enzymes. This mechanism-based inactivation leads to a reduction in the hydrolysis of triglycerides and other lipid esters.
Signaling Pathways
The primary mechanism through which this compound exerts its metabolic effects is by modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.
Inhibition of Ces3 and Ces1f by this compound is hypothesized to lead to the accumulation of endogenous lipid species that act as ligands for PPARα and PPARγ. Activation of PPARα leads to the upregulation of Uncoupling Protein 1 (UCP1) expression, a key protein in brown adipose tissue thermogenesis.[1] this compound has been shown to significantly increase UCP1 protein expression in brown adipocytes.[1] The activation of PPARγ is associated with increased adiponectin expression and improved insulin sensitivity.
This compound also impacts prostaglandin metabolism. It has a partial inhibitory effect on the buildup of prostaglandin E2 (PGE2).[1] Furthermore, by inhibiting CES1, this compound can prevent the hydrolysis of prostaglandin D2-glyceryl ester (PGD2-G), thereby potentiating its anti-inflammatory effects.[2]
Experimental Protocols
In Vivo Efficacy Study in a db/db Mouse Model of Type 2 Diabetes
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a genetically obese and diabetic mouse model.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) hydroxypropylmethylcellulose in sterile saline
-
8-week-old male db/db mice
-
Standard laboratory animal housing and diet
-
Oral gavage needles (20-22 gauge)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring plasma lipids and other metabolic parameters
Procedure:
-
Acclimatization: Acclimate the db/db mice to the housing facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to two groups: a vehicle control group and a this compound treatment group (n=8-10 mice per group).
-
Dosing Preparation: Prepare a suspension of this compound in the vehicle at a concentration suitable for a 30 mg/kg dose in a volume of 10 mL/kg.
-
Administration: Administer this compound (30 mg/kg) or vehicle to the respective groups via oral gavage once daily for 3 weeks.
-
Monitoring: Monitor body weight and food intake daily.
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period.
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a 2 g/kg glucose solution intraperitoneally.
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture for the analysis of plasma levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), and total cholesterol.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed effects.
In Vitro Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a method to assess the inhibitory activity and selectivity of this compound against serine hydrolases in a complex proteome using a fluorescently tagged probe.
Materials:
-
This compound
-
Fluorophosphonate-tetramethylrhodamine (FP-TAMRA) probe
-
Cell or tissue lysate (e.g., from adipocytes or liver)
-
Phosphate-buffered saline (PBS)
-
DMSO
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Proteome Preparation:
-
Homogenize cells or tissues in PBS and prepare a clarified lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
-
Competitive Inhibition:
-
In a microcentrifuge tube, pre-incubate 50 µg of the proteome with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO (vehicle control) in a final volume of 50 µL for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add FP-TAMRA probe to each reaction to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE:
-
Quench the reaction by adding 2x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Fluorescence Scanning:
-
Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA.
-
-
Data Analysis:
-
Analyze the fluorescence intensity of the bands corresponding to the target enzymes. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition.
-
Summary and Future Directions
This compound is a valuable research tool for investigating the role of carboxylesterases in metabolic diseases. Its selectivity for Ces3/Ces1f and its ability to modulate PPAR signaling pathways make it a promising candidate for further preclinical and potentially clinical development. Future research should focus on fully elucidating the endogenous PPAR ligands that accumulate upon this compound treatment and exploring the broader therapeutic applications of this compound in other metabolic and inflammatory conditions. The detailed protocols provided in this guide should facilitate further investigation into the pharmacology and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of WWL113: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
San Diego, CA – November 18, 2025 – A comprehensive technical guide on the discovery, synthesis, and biological evaluation of WWL113, a selective inhibitor of carboxylesterases, has been compiled to serve as a valuable resource for researchers in metabolic diseases and drug development. This compound has emerged as a significant chemical probe for studying the role of carboxylesterases in obesity and diabetes, demonstrating the potential to correct multiple features of metabolic syndrome in preclinical models.
Discovery of a Novel Carboxylesterase Inhibitor
This compound was identified through an innovative approach that integrated phenotypic screening with activity-based protein profiling (ABPP). This strategy aimed to discover bioactive small molecules that promote adipogenesis and subsequently identify their molecular targets. This work led to the characterization of this compound as a potent and selective inhibitor of the serine hydrolases carboxylesterase 3 (Ces3, also known as Ces1d) in mice and its human ortholog, CES1.[1] A urea derivative, WWL113U, which lacks the carbamate electrophile, was synthesized as a negative control and showed no inhibitory activity, highlighting the crucial role of the carbamate moiety in the molecule's mechanism of action.
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature or associated patents, the synthesis of its core structure can be approached through established organic chemistry methodologies. The chemical name of this compound is 4'-[[[Methyl[[3-(4-pyridinyl)phenyl]methyl]amino]carbonyl]oxy]-[1,1'-biphenyl]-4-carboxylic acid ethyl ester. The synthesis would likely involve a multi-step process culminating in the formation of the key carbamate linkage.
A plausible synthetic route would involve the preparation of two key intermediates: a substituted biphenyl phenol and a bespoke carbamoyl chloride. The synthesis could conceptually be broken down as follows:
-
Synthesis of the Biphenyl Core: A Suzuki coupling reaction between a protected 4-hydroxyphenyl boronic acid and ethyl 4-bromobenzoate would form the biphenyl structure.
-
Formation of the Carbamoyl Chloride: The secondary amine, N-methyl-1-(3-(pyridin-4-yl)phenyl)methanamine, would be reacted with phosgene or a phosgene equivalent to generate the corresponding carbamoyl chloride.
-
Final Carbamate Formation: The protected biphenyl phenol from step 1 would be deprotected and then reacted with the carbamoyl chloride from step 2 in the presence of a base to yield this compound.
Further details regarding specific reagents, reaction conditions, and purification methods would require dedicated synthetic chemistry route scouting and optimization.
Biological Mechanism of Action
This compound is a mechanism-based inhibitor that covalently modifies the active site serine residue of its target carboxylesterases.[2] This irreversible inhibition leads to a reduction in the hydrolysis of triglycerides in adipocytes, thereby promoting lipid storage.[3][4] The primary targets of this compound are Ces3/CES1 and the structurally related Ces1f.[1][3]
Signaling Pathways and Biological Impact
The inhibition of Ces3/CES1 by this compound has a significant impact on lipid metabolism and glucose homeostasis. By reducing the breakdown of triglycerides in adipose tissue, this compound decreases the release of free fatty acids into circulation.[1] This reduction in circulating lipids helps to alleviate the metabolic dysregulation associated with obesity and type 2 diabetes.
dot
Quantitative Biological Data
The inhibitory potency and in vivo efficacy of this compound have been characterized through various assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 (nM) | Species |
| Ces3 (Ces1d) | 120 | Mouse |
| Ces1f | 100 | Mouse |
| hCES1 | ~50 | Human |
| ABHD6 | >10,000 | Mouse |
Table 1: In vitro inhibitory potency of this compound against various serine hydrolases.[1][5]
| Animal Model | Dosage | Treatment Duration | Key Outcomes |
| db/db mice | 30 mg/kg, p.o., daily | 3 weeks | Reduced weight gain, lowered blood glucose, NEFAs, triglycerides, and total cholesterol; enhanced glucose tolerance. |
| Diet-Induced Obese mice | 50 mg/kg, p.o., daily | 50 days | Reduced weight gain, enhanced glucose tolerance and insulin sensitivity, decreased plasma insulin and triglycerides. |
Table 2: Summary of in vivo efficacy of this compound in mouse models of obesity and diabetes.
Detailed Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to identify the protein targets of this compound and assess its selectivity.
dot
-
Proteome Preparation: Prepare cell or tissue lysates in an appropriate buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate the proteome (typically 1 mg/mL) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-TAMRA) to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel (e.g., 10%).
-
Fluorescence Scanning: Visualize the labeled enzymes using a fluorescence gel scanner. The inhibition of a specific enzyme by this compound will result in a decrease in the fluorescence intensity of the corresponding band.
In Vitro Carboxylesterase Activity Assay
This assay is used to determine the IC50 values of this compound against specific carboxylesterases.
-
Enzyme and Inhibitor Preparation: Use recombinant carboxylesterase enzymes. Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Pre-incubation: Pre-incubate the enzyme with the serially diluted this compound or vehicle for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate such as p-nitrophenyl acetate (pNPA).
-
Measurement: Measure the formation of the product (p-nitrophenol) over time by monitoring the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in db/db Mice
This protocol outlines the procedure to evaluate the therapeutic potential of this compound in a genetic model of obesity and diabetes.
-
Animal Model: Use male db/db mice, which are a model for obesity, insulin resistance, and type 2 diabetes.
-
Acclimation and Grouping: Acclimate the animals for at least one week before the start of the experiment. Randomly assign mice to treatment groups (e.g., vehicle control and this compound-treated).
-
Dosing: Administer this compound orally at a dose of 30 mg/kg once daily for a period of 3 weeks. The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% (w/v) hydroxypropylmethylcellulose in saline).
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Assessments: At the end of the treatment period, perform metabolic tests such as a glucose tolerance test. Collect blood samples to measure plasma levels of glucose, non-esterified fatty acids (NEFAs), triglycerides, and total cholesterol.
Conclusion and Future Directions
This compound is a valuable chemical tool for elucidating the physiological roles of carboxylesterases Ces3/CES1 and Ces1f. Its ability to ameliorate key features of metabolic syndrome in preclinical models suggests that inhibition of these enzymes may be a viable therapeutic strategy for the treatment of obesity and type 2 diabetes. Future research should focus on the development of second-generation inhibitors with improved pharmacokinetic properties and the exploration of the long-term efficacy and safety of this therapeutic approach. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising area of metabolic research.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. med.stanford.edu [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
The Impact of WWL113 on Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
WWL113, a potent and selective inhibitor of carboxylesterase 1 (CES1) and its murine ortholog Ces3, has emerged as a significant modulator of lipid metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action and its downstream effects on lipid profiles, offering a comprehensive resource for researchers in metabolic disease and drug development.
Core Mechanism of Action
This compound exerts its effects primarily through the inhibition of CES1/Ces3, enzymes predominantly located in the endoplasmic reticulum of adipocytes and hepatocytes.[1][2] These carboxylesterases play a crucial role in the hydrolysis of triglycerides (TGs) and other lipid esters, thereby regulating the release of free fatty acids (FFAs) into circulation.[2][3] By inhibiting these enzymes, this compound effectively reduces adipocyte lipolysis.[1][4]
The inhibitory activity of this compound against its primary targets is well-characterized, with specific IC50 values established through in vitro assays.
| Target Enzyme | IC50 Value |
| Ces3 (murine) | 120 nM |
| Ces1f (murine) | 100 nM |
| hCES1 (human) | ~50 nM |
| Data sourced from competitive activity-based protein profiling (ABPP) and substrate hydrolysis assays.[1][2] |
Effects on Systemic Lipid Metabolism
In vivo studies have demonstrated the profound impact of this compound on systemic lipid homeostasis. Oral administration of this compound to diabetic and obese mouse models resulted in significant improvements in multiple metabolic parameters.
| Parameter | Animal Model | Treatment | Outcome |
| Nonesterified Free Fatty Acids (NEFAs) | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |
| Triglycerides (TGs) | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |
| Total Cholesterol | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |
| Fasted Glucose | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |
| Glucose Tolerance | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Enhanced |
| This data highlights the potential of this compound in ameliorating key features of the metabolic syndrome.[1] |
Signaling Pathways and Cellular Effects
The inhibition of CES1/Ces3 by this compound initiates a cascade of downstream cellular events, primarily affecting adipocyte function and energy expenditure.
Caption: this compound signaling pathway in adipocytes.
A key consequence of reduced FFA release is the modulation of peroxisome proliferator-activated receptor alpha (PPARα) signaling.[2] This leads to an upregulation of uncoupling protein 1 (UCP1) expression, particularly in brown adipose tissue (BAT) and is associated with the "browning" of white adipose tissue (WAT).[1][2][5] The increase in UCP1, a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis to produce heat, enhances thermogenesis and energy expenditure.[2]
Experimental Protocols
The following outlines the methodologies employed in key experiments to elucidate the effects of this compound.
In Vivo Efficacy Studies in db/db Mice
-
Animal Model: Male, eight-week-old db/db mice, a model of obesity and type 2 diabetes.[1]
-
Treatment: this compound administered orally at a dosage of 30 mg/kg once daily for three weeks.[1] A vehicle control group (e.g., corn oil) is run in parallel.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for analysis of plasma lipids and glucose. Tissues such as liver and adipose tissue are harvested for further analysis.
-
Biochemical Analysis: Plasma levels of NEFAs, TGs, total cholesterol, and glucose are measured using standard enzymatic colorimetric assays.
-
Glucose Homeostasis: Glucose tolerance tests are performed by administering a glucose bolus to fasted mice and measuring blood glucose levels at timed intervals.
Caption: Experimental workflow for in vivo studies.
In Vitro Enzyme Inhibition Assays
-
Competitive Activity-Based Protein Profiling (ABPP): This technique is used to assess the selectivity and potency of this compound against serine hydrolases.
-
Cell or tissue lysates are pre-incubated with varying concentrations of this compound.
-
A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine) is then added.
-
The probe covalently labels the active site of serine hydrolases that are not blocked by this compound.
-
Labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence scanning. The reduction in fluorescence intensity of a specific band (e.g., CES1) indicates inhibition by this compound.
-
-
Substrate Hydrolysis Assay:
-
Recombinant CES1 enzyme is incubated with a chromogenic or fluorogenic substrate.
-
The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically in the presence of varying concentrations of this compound.
-
IC50 values are calculated from the dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of metabolic disorders characterized by dyslipidemia and insulin resistance. Its targeted inhibition of CES1/Ces3 offers a novel approach to modulating lipid metabolism, distinct from existing therapies. Future research should focus on further elucidating the long-term efficacy and safety of this compound, exploring its potential in combination therapies, and translating the compelling preclinical findings into clinical applications for patients with obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel regulatory roles of carboxylesterase 3 in lipid metabolism and browning in 3T3-L1 white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vivo Studies of WWL113, a Carboxylesterase Inhibitor
Introduction
WWL113 is a potent, selective, and orally active inhibitor of carboxylesterases, specifically targeting mouse Ces3 (also known as Ces1d) and Ces1f, and the human ortholog CES1.[1][2] With IC50 values in the nanomolar range (~100 nM), this compound serves as a critical tool for investigating the physiological roles of these enzymes.[1][3] Carboxylesterases are serine hydrolases involved in the metabolism of a wide array of endogenous lipids and xenobiotics.[4][5] In vivo studies have utilized this compound to explore its therapeutic potential in metabolic disorders such as obesity and diabetes, as well as its role in modulating inflammation.[1][6] These notes provide an overview of established protocols and key data for researchers planning in vivo experiments with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound from published research.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Source |
| Ces3 (mouse) | ~120 nM | [1] |
| Ces1f (mouse) | ~100 nM | [1][3] |
| ABHD6 | Inhibition noted | [3] |
Table 2: Summary of In Vivo Efficacy Studies
| Study Focus | Animal Model | Dosage & Administration | Duration | Key Outcomes | Source |
| Metabolic Syndrome | 8-week-old db/db mice | 30 mg/kg, orally, once daily | 3 weeks | Improved glucose tolerance; lowered levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose. | [1] |
| Diet-Induced Obesity (DIO) | C57BL/6J mice on a 60 kcal% fat diet | 50 mg/kg, orally, once daily | 9 weeks | Reduced weight gain, enhanced glucose tolerance, improved insulin sensitivity, and significantly decreased plasma triglycerides. | [6] |
| Target Occupancy / Inflammation | Adult female and male mice | 30 mg/kg, intraperitoneal (i.p.) injection | 4 to 6 hours | To assess enzyme target occupancy in tissues like the lung, liver, and adipose.[4] | [4] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its effects primarily by inhibiting CES1/Ces3. This inhibition blocks the hydrolysis of endogenous lipids, such as triacylglycerols, and lipid mediators like prostaglandin glyceryl esters (PG-Gs).[2][7] For example, by preventing the breakdown of the anti-inflammatory mediator PGD2-G, this compound can enhance its effects.[7] Conversely, it can also impact pro-inflammatory pathways.[8] In brown adipose tissue, this compound treatment has been shown to increase the expression of thermogenic genes like UCP1 via the PPARα signaling pathway.[2]
General In Vivo Experimental Workflow
A typical in vivo study using this compound involves animal model selection, acclimatization, compound administration, and subsequent endpoint analysis. The specific model and endpoints will depend on the research question, whether it is related to metabolism, inflammation, or another physiological process.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Genetically-Defined Metabolic Disease Model
This protocol is adapted from studies using db/db mice, a model for obesity and type 2 diabetes.[1]
1. Materials
-
This compound compound
-
Vehicle solution (e.g., 0.5% w/v hydroxypropylmethylcellulose in saline or corn oil)[1][4]
-
8-week-old male db/db mice
-
Standard laboratory animal diet and housing
-
Oral gavage needles
-
Equipment for blood collection and glucose measurement
2. Animal Model and Acclimatization
-
Use 8-week-old male db/db mice (n=10 per group).[1]
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water.
-
Allow for at least one week of acclimatization before the start of the experiment.
3. Dosing and Administration
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).
-
Administer this compound (30 mg/kg) or vehicle control orally via gavage once daily for 3 weeks.[1]
-
Monitor body weight and general health daily.
4. Endpoint Analysis
-
Glucose Homeostasis: Perform a glucose tolerance test (GTT) after the treatment period. Measure fasted blood glucose levels.
-
Blood Chemistry: At the end of the study, collect blood via cardiac puncture under anesthesia. Analyze plasma for levels of triglycerides, total cholesterol, and nonesterified free fatty acids.[1]
-
Tissue Analysis: Harvest tissues of interest (e.g., liver, adipose tissue) for histological or gene expression analysis.
Protocol 2: Evaluation of this compound in a Diet-Induced Obesity (DIO) Model
This protocol is based on studies using C57BL/6J mice fed a high-fat diet (HFD).[6]
1. Materials
-
This compound compound
-
Vehicle solution
-
Weanling male C57BL/6J mice
-
High-fat diet (e.g., 60 kcal% fat) and control diet
-
Equipment for metabolic testing (GTT, ITT)
2. Animal Model and Diet Induction
-
Place weanling C57BL/6J mice on a high-fat diet for 12 weeks to induce obesity and insulin resistance.[6]
-
Maintain a control group on a standard chow diet.
-
Confirm the development of the DIO phenotype by monitoring body weight and glucose levels.
3. Dosing and Administration
-
Following the 12-week diet induction period, begin treatment.
-
Administer this compound (50 mg/kg) or vehicle control orally via gavage once daily for the specified duration (e.g., 9 weeks).[6]
-
Monitor body weight, fat mass, and food intake regularly.
4. Endpoint Analysis
-
Glucose and Insulin Tolerance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end-of-study to assess changes in insulin sensitivity and glucose homeostasis.[6]
-
Plasma Analysis: Measure plasma levels of insulin, triglycerides, and NEFAs.[6]
-
Histology: Collect liver and adipose tissue for hematoxylin and eosin (H&E) staining to assess steatosis and adipocyte morphology.[6]
Protocol 3: Assessment of In Vivo Target Occupancy
This protocol is designed to confirm that this compound is engaging its enzymatic target in relevant tissues.[4]
1. Materials
-
This compound compound
-
Vehicle: 0.5% (w/v) hydroxypropylmethylcellulose in saline.[4]
-
Adult mice (e.g., C57BL/6J)
-
Syringes for intraperitoneal (i.p.) injection
-
Equipment for tissue homogenization and protein analysis (e.g., activity-based protein profiling or Western blot).
2. Dosing and Sample Collection
-
Administer a single dose of this compound (30 mg/kg) or vehicle via i.p. injection.[4]
-
At a predetermined time point post-injection (e.g., 4 or 6 hours), euthanize the mice.[4]
-
Immediately harvest tissues of interest (e.g., liver, lung, adipose tissue), flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.[4]
3. Endpoint Analysis
-
Enzyme Activity Assay: Prepare tissue lysates and measure carboxylesterase activity using a suitable substrate to determine the degree of inhibition in this compound-treated animals compared to vehicle controls.
-
Activity-Based Protein Profiling (ABPP): Use ABPP with a broad-spectrum serine hydrolase probe to visualize the engagement of the ~60-kDa target band corresponding to CES enzymes.[2] This provides a direct readout of target occupancy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for WWL113 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of metabolic diseases.
Mechanism of Action
This compound is a potent and selective inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), with IC50 values of approximately 120 nM and 100 nM, respectively. Ces3, the murine ortholog of human CES1, is a key enzyme involved in the hydrolysis of triglycerides in white adipose tissue, a process known as basal lipolysis. By inhibiting Ces3, this compound effectively blocks the breakdown of stored triglycerides into free fatty acids. This action leads to a reduction in the flux of free fatty acids from adipose tissue to other organs, such as the liver. In the liver, the reduced availability of fatty acids, coupled with the inhibition of hepatic Ces3, leads to decreased expression of genes involved in lipogenesis and an increased expression of genes related to fatty acid oxidation and ketogenesis. This dual action in adipose tissue and the liver contributes to the overall improvement of the metabolic profile observed in preclinical models.[1]
Signaling Pathway of this compound Action
The signaling pathway affected by this compound primarily involves the regulation of lipid metabolism in adipocytes and hepatocytes. The diagram below illustrates the mechanism of action of this compound.
Efficacy in Mouse Models of Metabolic Disease
This compound has demonstrated significant efficacy in ameliorating multiple features of metabolic syndrome in both genetic and diet-induced mouse models of obesity and type 2 diabetes.
Table 1: Summary of this compound Dosage and Effects in Mouse Models of Metabolic Disease
| Mouse Model | This compound Dosage & Administration | Treatment Duration | Key Observed Effects | Reference |
| db/db Mice | 30 mg/kg, once daily, oral gavage | 3 weeks | - Slower rate of weight gain. - Lowered circulating glucose, non-esterified fatty acids (NEFAs), triglycerides (TGs), and total cholesterol. - Enhanced glucose tolerance. | [2] |
| db/db Mice | 30 mg/kg, once daily, oral gavage | 8 days | - Enhanced glucose tolerance in animals of equivalent weight to controls. | [2] |
| db/db Mice | 30 mg/kg, once daily, oral gavage | 3 months | - Complete clearance of hepatic lipids. | [2] |
| Diet-Induced Obese (DIO) C57BL/6J Mice | 50 mg/kg, once daily, oral gavage | 50 days | - Decreased body weight. - Enhanced glucose and insulin tolerance. - Decreased plasma insulin. - Significantly reduced plasma triglyceride levels. | [3] |
| Diet-Induced Obese (DIO) C57BL/6J Mice | 50 mg/kg, once daily, oral gavage | 9 weeks | - Resistance to weight gain. - Enhanced glucose tolerance. - Lower plasma insulin levels. - Increased whole-body insulin sensitivity. - Significantly decreased circulating triglycerides. | [3] |
Table 2: Quantitative Effects of this compound on Key Metabolic Parameters in db/db Mice (30 mg/kg/day for 3 weeks)
| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | % Change | p-value | Reference |
| Fasting Glucose (mg/dL) | ~550 ± 25 | ~200 ± 50 | ~ -64% | < 0.001 | [2] |
| Plasma NEFA (mEq/L) | ~1.2 ± 0.1 | ~0.8 ± 0.05 | ~ -33% | < 0.05 | [2] |
| Plasma Triglycerides (mg/dL) | ~200 ± 20 | ~100 ± 15 | ~ -50% | < 0.01 | [2] |
| Total Cholesterol (mg/dL) | ~300 ± 15 | ~200 ± 20 | ~ -33% | < 0.01 | [2] |
Note: Approximate values are extracted from graphical data.
Table 3: Quantitative Effects of this compound on Key Metabolic Parameters in Diet-Induced Obese Mice (50 mg/kg/day for 50 days)
| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | % Change | p-value | Reference |
| Body Weight Gain (g) | ~12 ± 1 | ~7 ± 1.5 | ~ -42% | < 0.05 | [3] |
| Plasma Insulin (ng/mL) | ~4.5 ± 0.5 | ~2.0 ± 0.3 | ~ -56% | < 0.05 | [3] |
| Plasma Triglycerides (mg/dL) | ~120 ± 10 | ~70 ± 8 | ~ -42% | < 0.05 | [3] |
Note: Approximate values are extracted from graphical data.
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of metabolic disease.
Protocol for Preparation of this compound Formulation for Oral Gavage
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile saline.
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile glass beaker
-
Weighing scale
-
Autoclave
Procedure:
-
Prepare 0.5% HPMC solution: a. Heat approximately one-third of the required volume of sterile water for injection to 80-90°C. b. In a sterile beaker on a magnetic stirrer, slowly add the HPMC powder to the heated water while stirring continuously to ensure the powder is well dispersed and does not form clumps. c. Once the HPMC is fully dispersed, add the remaining two-thirds of the volume as cold sterile saline. d. Continue stirring the solution in a cold water bath or at 4°C until it becomes clear. This may take several hours or can be left overnight. e. Autoclave the final solution to ensure sterility.
-
Prepare this compound suspension: a. Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. b. Weigh the appropriate amount of this compound powder. c. In a sterile container, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension. e. It is recommended to prepare the this compound suspension fresh daily before administration.
Protocol for Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 mL)
-
This compound suspension
Procedure:
-
Animal Restraint: a. Gently but firmly grasp the mouse by the loose skin over the shoulders and back of the neck (scruffing). b. The head should be immobilized, and the body held in a vertical position to align the esophagus.
-
Gavage Needle Insertion: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. b. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx. c. Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus with minimal resistance. If resistance is met, withdraw the needle and try again.
-
Substance Administration: a. Once the needle is in the correct position, slowly depress the syringe plunger to administer the this compound suspension. b. Administer the full dose before gently withdrawing the needle along the same path of insertion.
-
Post-Procedure Monitoring: a. Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol for Intraperitoneal Glucose Tolerance Test (IPGTT)
Materials:
-
Sterile glucose solution (e.g., 20% dextrose in sterile saline)
-
Glucometer and test strips
-
Insulin syringes
-
Timer
Procedure:
-
Fasting: a. Fast the mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose Measurement: a. Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip using a glucometer.
-
Glucose Administration: a. Administer a bolus of glucose solution (typically 1 g/kg or 2 g/kg of body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: a. Measure blood glucose levels at regular intervals after the glucose injection, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: a. Plot the blood glucose concentration over time. b. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Application in Cancer Mouse Models
Currently, there is limited publicly available information on the use of this compound in preclinical cancer mouse models. While the inhibition of lipid metabolism is an emerging area of cancer research, and carboxylesterases may play a role in the metabolism of certain chemotherapeutic agents, specific studies evaluating the efficacy of this compound in breast, pancreatic, or colon cancer mouse models have not been identified in the reviewed literature. Researchers interested in exploring the potential of this compound in oncology are encouraged to conduct initial in vitro studies to assess its effects on cancer cell proliferation and metabolism before proceeding to in vivo models.
Conclusion
This compound is a promising preclinical candidate for the treatment of metabolic diseases, with demonstrated efficacy in improving glucose homeostasis and lipid profiles in mouse models of obesity and type 2 diabetes. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Further studies are warranted to explore its utility in other disease areas, including oncology.
References
Application Notes and Protocols for WWL113 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL113 is a potent and selective, orally active inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), with IC50 values of 120 nM and 100 nM, respectively.[1] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes.[2] Ces3 and its human ortholog CES1 are endoplasmic reticulum glycoproteins implicated in adipocyte lipolysis.[1][3] Due to its targeted activity, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of these enzymes in various cellular processes, including adipogenesis, inflammation, and cancer cell biology.
These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to explore its effects on cellular function.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| Carboxylesterase 3 (Ces3) | 120 nM |
| Carboxylesterase 1f (Ces1f) | 100 nM |
Data sourced from MedchemExpress.[1]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways through its inhibition of CES1/Ces3.
References
Application Notes and Protocols for WWL113-Induced Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for inducing adipocyte differentiation using the selective serine hydrolase inhibitor, WWL113. It includes the mechanism of action, experimental procedures, and expected outcomes for researchers investigating adipogenesis and developing novel therapeutics for metabolic diseases.
Introduction
This compound is a chemical probe that promotes adipocyte formation and lipid storage.[1] It functions by selectively inhibiting carboxylesterase 3 (Ces3) in mice and its human ortholog, CES1.[2] This inhibition leads to an upregulation of key adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of fat cell differentiation.[1][3][4] Notably, this compound is not a direct ligand for PPARγ.[1] In addition to promoting adipogenesis, this compound has been shown to decrease lipolysis, the breakdown of stored fats.[2] In brown adipose tissue, this compound enhances the expression of uncoupling protein 1 (UCP1) and other thermogenic genes through the PPARα signaling pathway, suggesting a role in promoting energy expenditure.[1][2]
Data Summary
The effects of this compound on adipocyte differentiation and function are summarized in the tables below, based on studies using the 10T1/2 cell line.
Table 1: Effect of this compound on Adipogenic Gene Expression
| Gene | Effect of this compound Treatment | Reference |
| PPARγ | Increased mRNA expression | [1] |
| C/EBPα | Increased mRNA expression | [1] |
| Adiponectin | Increased mRNA expression | [1] |
Table 2: Effect of this compound on Brown Adipose Tissue (BAT) Gene Expression
| Gene | Effect of this compound Treatment | Reference |
| UCP1 | Increased mRNA expression | [1][2] |
| PGC-1α | Increased mRNA expression | [1][2] |
| DIO2 | Increased mRNA expression | [1][2] |
Table 3: Functional Effects of this compound on Adipocytes
| Functional Assay | Effect of this compound Treatment | Reference |
| Lipid Accumulation | Increased | [1] |
| Lipolysis | Diminished | [2] |
| Triacylglycerol (TAG) levels | Elevated | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in adipogenesis and a general workflow for an in vitro differentiation experiment.
Caption: Proposed signaling pathway of this compound in promoting adipogenesis.
Caption: General experimental workflow for in vitro adipocyte differentiation.
Experimental Protocols
The following are detailed protocols for the differentiation of murine preadipocytes into mature adipocytes. The first protocol is specific to the use of this compound with 10T1/2 cells, based on published research. The second is a general, widely used protocol for 3T3-L1 cells that can be adapted for this compound studies.
Protocol 1: this compound-Induced Differentiation of 10T1/2 Preadipocytes
This protocol is based on the methodology used in studies demonstrating the pro-adipogenic effects of this compound.
Materials:
-
10T1/2 murine mesenchymal stem cells
-
Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DMI): Basal Medium supplemented with:
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM Dexamethasone
-
1.7 µM Insulin
-
-
This compound Stock Solution: 10 mM in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
Procedure:
-
Cell Seeding: Seed 10T1/2 cells in the desired culture vessel and grow in Basal Medium until they reach confluence.
-
Post-Confluence Arrest: Maintain the confluent cells in Basal Medium for an additional 2 days to ensure growth arrest.
-
Initiation of Differentiation (Day 0):
-
Maturation Phase (Day 2 onwards):
-
After 2-3 days, replace the Differentiation Medium with Basal Medium containing 1.7 µM insulin and this compound.
-
Continue to replace the medium every 2-3 days.
-
-
Analysis: Adipocyte differentiation can be assessed at various time points (e.g., day 8-10).
-
Lipid Accumulation: Stain for intracellular lipid droplets using Oil Red O.
-
Gene Expression: Harvest cells for RNA extraction and subsequent qPCR analysis of adipogenic markers (e.g., Pparg, Cebpa, Adipoq).
-
Protein Expression: Perform Western blot analysis for key adipogenic proteins.
-
Protocol 2: General Adipocyte Differentiation of 3T3-L1 Cells
This is a standard protocol for 3T3-L1 cells, which are a common model for studying adipogenesis.[5][6] This protocol can be adapted to test the effects of this compound.
Materials:
-
3T3-L1 murine preadipocytes (ATCC CL-173)
-
Preadipocyte Expansion Medium: DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with 10% FBS, 1.0 µM Dexamethasone, 0.5 mM IBMX, and 1.0 µg/mL Insulin.
-
Adipocyte Maintenance Medium: DMEM with 10% FBS and 1.0 µg/mL Insulin.
-
This compound Stock Solution (if testing)
-
PBS
-
Tissue culture plates/flasks
Procedure:
-
Cell Seeding and Expansion:
-
Culture 3T3-L1 cells in Preadipocyte Expansion Medium. Do not allow cells to exceed 70% confluence during expansion.
-
For differentiation, seed cells in the desired culture vessel and grow until 100% confluent.
-
-
Post-Confluence Arrest: Maintain the confluent culture for an additional 48 hours.
-
Induction of Differentiation (Day 0):
-
Remove the Preadipocyte Expansion Medium.
-
Gently add the Differentiation Medium. If testing this compound, add it to the desired final concentration.
-
Incubate for 48 hours.
-
-
Maturation (Day 2 onwards):
-
After 48 hours, carefully replace the Differentiation Medium with Adipocyte Maintenance Medium (with or without this compound).
-
Replace with fresh Adipocyte Maintenance Medium every 48 to 72 hours.
-
-
Analysis: Mature adipocytes with visible lipid droplets should be apparent between 8 and 14 days post-induction. Analysis can be performed as described in Protocol 1.
Troubleshooting
-
Cell Detachment: Adipocytes can detach easily, especially during media changes. Pipette very gently against the side of the well.[7]
-
Low Differentiation Efficiency: Ensure preadipocytes are not passaged too many times and that they reach a state of post-confluence growth arrest before induction. The quality and concentration of FBS can also significantly impact differentiation.
-
Media pH and Osmolality: Ensure that the pH of all media is between 7.0 and 7.4 and osmolality is within the physiological range (270-365 mOsm/kg) to prevent cell stress and detachment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cascade regulation of PPARγ(2) and C/EBPα signaling pathways by celastrol impairs adipocyte differentiation and stimulates lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-obesity Effects of Dark Tea Extracts by Down-regulation of C/EBPα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
Application Notes and Protocols: WWL113 Treatment in Diet-Induced Obesity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f, in the treatment of diet-induced obesity (DIO) and related metabolic disorders. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and key quantitative outcomes observed in preclinical models. This document is intended to serve as a guide for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Obesity and its associated comorbidities, including type 2 diabetes and non-alcoholic fatty liver disease, represent a significant global health challenge. This compound has emerged as a promising small molecule inhibitor that targets carboxylesterases, enzymes implicated in lipid metabolism and energy homeostasis. Specifically, this compound selectively inhibits mouse Ces3 and its human ortholog CES1.[1][2] Inhibition of these enzymes has been shown to ameliorate multiple features of the metabolic syndrome in preclinical models of diet-induced obesity.[3]
Mechanism of Action
This compound is an orally active and selective inhibitor of Ces3 and Ces1f, with IC50 values of 120 nM and 100 nM, respectively.[3] The primary mechanism of this compound involves the inhibition of these endoplasmic reticulum glycoproteins, which are associated with adipocyte lipolysis.[3] By inhibiting Ces3/CES1, this compound reduces the hydrolysis of triglycerides, leading to a decrease in the release of free fatty acids into circulation.[1][2] This reduction in circulating lipids helps to alleviate insulin resistance and ectopic lipid deposition in tissues like the liver.[1]
Furthermore, this compound treatment has been shown to augment the expression of Uncoupling Protein 1 (UCP1) and other thermogenic genes, such as PGC-1α and DIO2, in brown adipose tissue (BAT). This effect is mediated through the PPARα signaling pathway, suggesting that this compound enhances energy expenditure.[1]
Signaling Pathway
Caption: this compound inhibits Ces3/Ces1f, reducing FFA release and activating PPARα-mediated thermogenesis.
Experimental Protocols
In Vivo Treatment of Diet-Induced Obese (DIO) Mice
This protocol describes the oral administration of this compound to a mouse model of diet-induced obesity.
1. Animal Model:
-
Species: C57BL/6J male mice.[1]
-
Diet: 60 kcal% fat diet initiated at weaning.[1]
-
Age at Treatment Initiation: 12 weeks old.[1]
2. Treatment Groups (n=10 per group): [1]
-
Vehicle Control: Appropriate vehicle for this compound.
-
This compound: 50 mg/kg body weight, administered orally once daily.[1]
-
Positive Control (optional): Rosiglitazone at 4 mg/kg body weight, administered orally once daily.[1]
3. Treatment Duration:
-
50 days.[1]
4. Key Experimental Procedures:
-
Body Weight and Composition: Monitor body weight regularly. Fat mass can be assessed using techniques like DEXA scans.
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight.
-
Administer a glucose bolus (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[4]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for a short period (e.g., 4-6 hours).
-
Administer an insulin bolus (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin administration.
-
-
Plasma Analysis:
-
Collect blood samples at the end of the study.
-
Measure plasma levels of insulin, triglycerides, and non-esterified free fatty acids (NEFAs).
-
-
Histology:
-
Harvest liver and adipose tissue.
-
Fix tissues in formalin and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to assess lipid accumulation (steatosis) in the liver and adipocyte morphology.[1]
-
Experimental Workflow
Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in models of diet-induced obesity.
Table 1: Effects of this compound on Metabolic Parameters in DIO Mice [1]
| Parameter | Vehicle Control | This compound (50 mg/kg) | Rosiglitazone (4 mg/kg) |
| Body Weight | Increased | Decreased vs. Vehicle | No significant change |
| Fat Mass | Increased | No significant change vs. Vehicle | Not reported |
| Plasma Insulin | Elevated | Decreased vs. Vehicle | Not reported |
| Plasma Triglycerides | Elevated | Significantly Reduced vs. Vehicle | Not reported |
| Plasma Free Fatty Acids | Elevated | Tendency to decrease vs. Vehicle | Not reported |
| Aspartate Aminotransferase (AST) | Elevated | Significantly Reduced vs. Vehicle | Not reported |
| Hepatic Steatosis | Present | Absent | Not reported |
*P < 0.05 versus vehicle-treated mice.
Table 2: Effects of this compound on Glucose Homeostasis in DIO Mice [1]
| Test | Outcome Measure | This compound (50 mg/kg) vs. Vehicle Control |
| Glucose Tolerance Test (GTT) | Glucose Clearance | Enhanced |
| Insulin Tolerance Test (ITT) | Insulin Sensitivity | Enhanced |
Discussion and Conclusion
The data presented demonstrate that this compound treatment effectively improves multiple metabolic parameters in a diet-induced obesity mouse model. Notably, this compound reduces body weight, improves glucose tolerance and insulin sensitivity, and lowers plasma triglycerides.[1] A striking finding is the complete reversal of hepatic steatosis, indicating a potent effect on ectopic lipid deposition.[1]
The dual mechanism of inhibiting lipolysis in adipocytes and promoting thermogenesis in brown adipose tissue makes this compound an attractive therapeutic candidate for obesity and related metabolic disorders. Further research is warranted to explore the long-term efficacy and safety of this compound and to translate these promising preclinical findings into clinical applications.
References
Application Note & Protocol: Preparation of WWL113 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the carboxylesterase inhibitor WWL113 in Dimethyl Sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the stability, and activity of the compound, leading to accurate and reproducible experimental results.
Introduction
This compound is a potent and selective inhibitor of carboxylesterase 3 (Ces3) and Ces1f, with IC₅₀ values in the nanomolar range (~100 nM).[1] It is a valuable tool for studying lipid metabolism, obesity, and diabetes.[2][3] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. This protocol outlines the standardized procedure for solubilizing this compound in DMSO to generate a stable, high-concentration stock solution ready for experimental use.
Quantitative Data Summary
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 466.53 g/mol | [1][2][3] |
| Molecular Formula | C₂₉H₂₆N₂O₄ | [1][2][4] |
| Appearance | White to off-white crystalline solid | [1][4][5] |
| Purity | ≥98% | [3][4][5] |
| Solubility in DMSO | 15 mg/mL to 20.83 mg/mL (approx. 32 mM to 44.65 mM). Soluble up to 50 mM. | [1][2][4][5] |
| Storage (Solid Form) | 3 years at -20°C; 2 years at 4°C | [1] |
| Storage (DMSO Solution) | 6 months at -80°C ; 1 month at -20°C | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM stock solution, a commonly used concentration for laboratory experiments.
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (precision of at least 0.1 mg)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile, amber-colored cryovials for aliquoting
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
-
Safety First: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the chemical powder in a fume hood or designated weighing station to avoid inhalation. Wear appropriate PPE throughout the procedure.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 466.53 g/mol x 1000 mg/g
-
Mass (mg) = 4.67 mg
-
-
Weigh this compound: Carefully and accurately weigh 4.67 mg of this compound powder using an analytical balance and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization:
-
Using a calibrated micropipette, add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex the mixture for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Note: If dissolution is slow, brief sonication or gentle warming in a water bath (up to 60°C) can be applied to facilitate the process.[1] Using a newly opened bottle of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber-colored cryovials.[1]
-
Clearly label each vial with the compound name ("this compound"), concentration (10 mM in DMSO), and the preparation date.
-
For long-term storage, place the aliquots in a freezer at -80°C , where they are stable for up to 6 months.[1] For short-term use, storage at -20°C for up to one month is acceptable.[1]
-
Visualizations
Caption: this compound inhibits Ces3, blocking triglyceride hydrolysis and reducing basal lipolysis.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols: WWL113 Administration in db/db Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of the selective Ces3/Ces1f inhibitor, WWL113, in the db/db mouse model of type 2 diabetes and obesity.
Introduction
This compound is a potent and selective inhibitor of carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), enzymes implicated in adipocyte lipolysis.[1] Administration of this compound to db/db mice, a genetic model of obesity and type 2 diabetes, has been shown to ameliorate multiple features of the metabolic syndrome. This document outlines the protocols for in vivo administration, assessment of metabolic parameters, and the underlying signaling pathways.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | Outcome | Reference |
| Body Weight | Increased | Slower rate of weight gain | Amelioration of obesity | [2] |
| Fasted Blood Glucose | Elevated | Lowered | Improved glycemic control | [1] |
| Plasma Non-esterified Fatty Acids (NEFAs) | Elevated | Lowered | Reduced lipolysis | [1] |
| Plasma Triglycerides (TGs) | Elevated | Lowered | Improved lipid profile | [1] |
| Total Plasma Cholesterol | Elevated | Lowered | Improved lipid profile | [1] |
| Glucose Tolerance | Impaired | Enhanced | Improved glucose homeostasis | [1] |
| Hepatic Lipids | Significant accumulation | Complete clearance | Reversal of hepatic steatosis | [2] |
Experimental Protocols
This compound Formulation and Oral Administration
This protocol describes the preparation and oral gavage of this compound in db/db mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches, straight or curved with a ball tip
-
1 mL syringes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 3 mg/mL for a 30 mg/kg dose in a 25g mouse (requiring 0.25 mL), a 10x stock solution (30 mg/mL) in DMSO can be prepared.
-
-
Preparation of Dosing Solution:
-
On the day of dosing, dilute the this compound stock solution in corn oil. For a 1:10 dilution, add 100 µL of the DMSO stock solution to 900 µL of corn oil in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.[1]
-
-
Oral Gavage Administration:
-
Weigh the mice to determine the correct dosing volume. The typical dose for this compound is 30 mg/kg body weight, administered once daily.[1]
-
The volume to be administered is typically 5-10 µL/g body weight.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Once the needle is properly positioned (a slight pop may be felt as it passes into the esophagus), slowly dispense the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.[3][4][5][6]
-
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess glucose homeostasis following this compound treatment.
Materials:
-
Glucose (D-glucose)
-
Sterile saline or water
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Pipettes
-
Timer
Procedure:
-
Animal Preparation:
-
Baseline Blood Glucose Measurement (Time 0):
-
Secure the mouse and make a small incision at the tip of the tail with a sterile scalpel or lancet.
-
Gently massage the tail to obtain a drop of blood.
-
Measure the blood glucose level using a glucometer. This is the 0-minute time point.
-
Collect a small blood sample (approximately 20 µL) for insulin measurement if required.[7]
-
-
Glucose Administration:
-
Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[8]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Insulin Tolerance Test (ITT)
This protocol is used to evaluate insulin sensitivity.
Materials:
-
Human regular insulin
-
Sterile saline
-
Glucometer and test strips
-
1 mL syringes with 29-gauge needles
-
Timer
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the test.[9]
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Measure and record the baseline blood glucose level as described in the OGTT protocol.
-
-
Insulin Administration:
-
Inject human regular insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight.[10] The optimal dose may vary depending on the severity of insulin resistance and should be determined empirically.
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the percentage of initial blood glucose concentration over time to assess the insulin-induced glucose lowering.
-
Measurement of Plasma Lipids
This protocol outlines the collection and analysis of plasma for lipid profiling.
Materials:
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
-
Commercial enzymatic kits for NEFA, triglycerides, and total cholesterol
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood from fasted mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[13]
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Lipid Measurement:
-
Thaw the plasma samples on ice.
-
Use commercially available enzymatic kits to measure the concentrations of NEFAs, triglycerides, and total cholesterol according to the manufacturer's instructions.[2][14][15]
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the lipid concentrations based on the standard curve provided in the kit.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipose Tissue
This compound inhibits Ces3/Ces1f, leading to a decrease in the hydrolysis of triglycerides within adipocytes. This reduction in lipolysis is thought to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. PPARα activation enhances the expression of genes involved in fatty acid oxidation, thereby improving lipid metabolism and insulin sensitivity.[16][17][18]
This compound signaling cascade in adipocytes.
Experimental Workflow for Evaluating this compound in db/db Mice
The following diagram illustrates a typical experimental workflow for a preclinical study of this compound in db/db mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jove.com [jove.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin Tolerance Test in Mouse [protocols.io]
- 10. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 11. mmpc.org [mmpc.org]
- 12. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 14. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Adipose-Specific PPARα Knockout Mice Have Increased Lipogenesis by PASK–SREBP1 Signaling and a Polarity Shift to Inflammatory Macrophages in White Adipose Tissue [mdpi.com]
Measuring Carboxylesterase 1 (CES1) Activity Using the Selective Inhibitor WWL113
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase superfamily, predominantly found in the liver, adipose tissue, and macrophages.[1][2] Located in the endoplasmic reticulum, CES1 plays a crucial role in the metabolism of a wide array of xenobiotics, including the activation of many ester-based prodrugs such as oseltamivir and ACE inhibitors.[1][3] Furthermore, CES1 is integral to endogenous lipid metabolism, hydrolyzing triglycerides and cholesterol esters, thereby influencing lipid homeostasis.[2] Dysregulation of CES1 activity has been implicated in metabolic diseases like obesity and diabetes, making it a significant target for therapeutic intervention.[4][5]
WWL113 is a potent and selective small-molecule inhibitor of CES1 and its murine orthologs, Ces3 and Ces1f.[6] As a mechanism-based inhibitor, it covalently binds to the catalytic serine residue in the active site.[7] Its oral activity and selectivity make it an invaluable chemical probe for elucidating the physiological and pathological roles of CES1 in both in vitro and in vivo settings.[6] These application notes provide detailed protocols for utilizing this compound to measure and characterize CES1 activity.
This compound Chemical and Pharmacological Properties
The properties of this compound are summarized in the table below, providing essential information for its experimental use.
| Property | Value | References |
| Target(s) | Human CES1, Mouse Ces3, Mouse Ces1f, ABHD6 | [5][6] |
| IC₅₀ (hCES1) | ~50 nM | [5] |
| IC₅₀ (mouse Ces3) | ~100-120 nM | [6] |
| IC₅₀ (mouse Ces1f) | ~100 nM | [6] |
| Molecular Weight | 466.53 g/mol | |
| Formula | C₂₉H₂₆N₂O₄ | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C (solid); Stock solutions at -80°C (6 months) or -20°C (1 month) | [6] |
CES1 Signaling Pathway and Point of Intervention
CES1 is a central node in lipid metabolism. In adipocytes, it hydrolyzes triglycerides stored in lipid droplets, releasing free fatty acids (FFAs) into circulation. In metabolic disease models, elevated CES1 activity can contribute to increased circulating FFAs, insulin resistance, and hepatic steatosis. This compound inhibits this hydrolytic activity, thereby reducing basal lipolysis and promoting lipid storage, which has been shown to improve features of metabolic syndrome in animal models.[5]
Caption: Role of CES1 in lipid metabolism and inhibition by this compound.
Experimental Protocols
In Vitro CES1 Inhibition Assay (Recombinant Enzyme)
This protocol describes how to determine the IC₅₀ of this compound against purified, recombinant human CES1 using a colorimetric substrate.
Materials:
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Recombinant human CES1 (commercially available)
-
This compound
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DMSO
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Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: para-nitrophenyl valerate (p-NPV)
-
96-well microplate, clear bottom
-
Spectrophotometer (plate reader) capable of reading at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C or -80°C.
-
Prepare Serial Dilutions: Create a serial dilution series of this compound in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired concentrations for the assay (e.g., 0.1 nM to 50 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).
-
Enzyme Preparation: Dilute the recombinant CES1 enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL).
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
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Add 25 µL of the diluted this compound solutions (or vehicle control - Assay Buffer with DMSO) to the appropriate wells in triplicate.
-
Add 25 µL of the diluted CES1 enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the enzyme.[7]
-
Reaction Initiation: Prepare the p-NPV substrate solution in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes using a spectrophotometer set to 37°C.[7]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the average rate of the "no enzyme" control from all other wells.
-
Normalize the data by setting the average rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Cell-Based CES1 Activity Assay
This protocol measures CES1 activity in intact cells, providing insight into inhibitor potency and cell permeability. The human monocytic cell line THP-1, which expresses high levels of CES1, is used as an example.[8]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Substrate: para-nitrophenyl valerate (p-NPV)
-
96-well cell culture plate, clear or white
-
Centrifuge
-
Plate reader spectrophotometer
Procedure:
-
Cell Culture: Culture THP-1 cells according to standard protocols. For the assay, seed 1 x 10⁵ cells per well in a 96-well plate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium or PBS.
-
Inhibitor Treatment:
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Carefully remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of PBS (or medium) containing the desired concentrations of this compound (or vehicle control) to each well.
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C in a cell culture incubator to allow the inhibitor to enter the cells and interact with CES1.[8]
-
Activity Measurement:
-
Add p-NPV substrate to each well to initiate the reaction. The extent of its hydrolysis within the live cells is monitored.[8]
-
Immediately measure the absorbance at 405 nm in a plate reader at 37°C, taking readings every minute for 10-20 minutes.
-
-
Data Analysis: Perform data analysis as described in the in vitro protocol (Section 4.1.8) to determine the IC₅₀ of this compound in a cellular context.
Experimental Workflow Visualization
The general workflow for a CES1 activity assay using an inhibitor is depicted below.
Caption: General workflow for a CES1 inhibition assay.
Data Presentation
Results from inhibition assays should be tabulated for clear comparison.
Table 1: Sample IC₅₀ Data for CES1 Inhibitors
| Compound | Target Enzyme | Substrate | IC₅₀ (nM) |
| This compound | Recombinant hCES1 | p-NPV | User-determined value |
| This compound | THP-1 Cell CES1 | p-NPV | User-determined value |
| Control Inhibitor | Recombinant hCES1 | p-NPV | User-determined value |
Table 2: Sample Plate Layout and Raw Data Recording
| Well | Condition | [this compound] (nM) | Rate (mOD/min) Rep 1 | Rate (mOD/min) Rep 2 | Avg. Rate | % Inhibition |
| A1-A2 | No Enzyme Control | 0 | ... | ... | ... | N/A |
| B1-B2 | Vehicle Control | 0 | ... | ... | ... | 0 |
| C1-C2 | This compound | 1 | ... | ... | ... | ... |
| D1-D2 | This compound | 10 | ... | ... | ... | ... |
| E1-E2 | This compound | 100 | ... | ... | ... | ... |
| F1-F2 | This compound | 1000 | ... | ... | ... | ... |
References
- 1. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
wwl113 solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using WWL113 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active inhibitor of carboxylesterase 3 (Ces3) and the structurally related Ces1f, with IC50 values of approximately 120 nM and 100 nM, respectively.[1] It also inhibits the human ortholog, hCES1, with an IC50 value of around 50 nM.[2][3] These enzymes are involved in triglyceride hydrolysis in adipose tissue.[2][4] By inhibiting these carboxylesterases, this compound can modulate lipid metabolism and has been shown to have effects on metabolic syndromes like obesity and diabetes.[1][2][5]
Q2: What are the solubility characteristics of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but has good solubility in several organic solvents.[4] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your cell culture medium.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][4] For example, a stock solution can be made by dissolving this compound in DMSO to a concentration of 10 mM or 20.83 mg/mL.[1][6] To aid dissolution, ultrasonic treatment and warming to 60°C may be employed.[1][6] Always use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][6]
Q4: How should I store the this compound stock solution?
This compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][6]
Q5: What is the recommended method for diluting the this compound stock solution into cell culture media?
For maximum solubility in aqueous buffers like cell culture media, it is recommended to first dissolve this compound in DMF and then dilute this solution with the aqueous buffer.[4] A 1:2 solution of DMF:PBS (pH 7.2) has been shown to have a this compound solubility of approximately 0.3 mg/ml.[2][4] It is not recommended to store the aqueous solution for more than one day.[4] When diluting your stock solution into cell culture media, it is best to add the stock solution directly to the pre-warmed media with vigorous mixing to minimize precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | The final concentration of this compound in the media exceeds its solubility limit. The organic solvent concentration is too high, causing the compound to crash out. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤ 0.1%. - Add the this compound stock solution to your pre-warmed cell culture media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. - Consider a serial dilution approach: first dilute the stock into a smaller volume of media, then add this to the final culture volume. |
| Inconsistent experimental results | Degradation of this compound in the stock solution or working solution. Inaccurate concentration of the stock solution. | - Prepare fresh working solutions for each experiment from a properly stored stock solution.[1] - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1][6] - Always use the batch-specific molecular weight provided on the certificate of analysis for accurate molarity calculations. |
| No observable effect of this compound on cells | The compound is not biologically active. The concentration used is too low. The cells do not express the target carboxylesterases (Ces3/Ces1f/hCES1). | - Confirm the purity and identity of your this compound. - Perform a dose-response experiment to determine the optimal concentration for your cell type. - Verify the expression of the target enzymes in your cell line of interest through methods like Western blotting or qPCR. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 466.53 g/mol | - | [1] |
| Purity | ≥98% | - | [2][4] |
| IC50 (Ces3) | ~100-120 nM | - | [1] |
| IC50 (Ces1f) | ~100 nM | - | [1][5] |
| IC50 (hCES1) | ~50 nM | - | [2][3] |
| Solubility in DMSO | 15 mg/mL (~32.1 mM) | DMSO | [2][4] |
| 20.83 mg/mL (~44.65 mM) | DMSO (with sonication and warming) | [1][6] | |
| Soluble to 50 mM | DMSO | ||
| Solubility in DMF | 25 mg/mL (~53.6 mM) | DMF | [2][4] |
| Solubility in Ethanol | 0.1 mg/mL (~0.21 mM) | Ethanol | [2][4] |
| Solubility in Aqueous Buffer | ~0.3 mg/mL | 1:2 solution of DMF:PBS (pH 7.2) | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound crystalline solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4665 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound solid. For the example above, add 100 µL of DMSO.
-
Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, sonicate or warm it at a temperature up to 60°C until the solid is completely dissolved and the solution is clear.[1][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the desired volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is critical that the final DMSO concentration in the media does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by gentle inversion or swirling to ensure homogeneity and prevent precipitation.
-
Application: Use the freshly prepared this compound working solution to treat your cells as per your experimental design. Do not store the diluted aqueous solution.[4]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits carboxylesterases, affecting lipid metabolism.
References
Technical Support Center: WWL113 and its Off-Target Effects on ABHD6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the selective carboxylesterase inhibitor, WWL113, on α/β-hydrolase domain-containing protein 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective and orally active inhibitor of mouse carboxylesterases Ces3 (also known as Ces1d) and Ces1f.[1] It is also a potent inhibitor of the human ortholog of mouse Ces3, hCES1.
Q2: Does this compound have off-target effects on ABHD6?
A2: Yes, this compound has been shown to inhibit the activity of ABHD6, a serine hydrolase involved in the endocannabinoid system.[1] This is considered an off-target effect as the primary targets are carboxylesterases.
Q3: What is the potency of this compound against its primary targets and ABHD6?
A3: The inhibitory potency of this compound against its primary targets is significantly higher than against ABHD6. While a specific IC50 value for this compound against ABHD6 is not consistently reported in the literature, it has been shown to inhibit mouse recombinant ABHD6 at a concentration of 10 µM.[1] In contrast, its IC50 values for mouse Ces3 and Ces1f are approximately 120 nM and 100 nM, respectively.[1]
Q4: Why is the off-target effect of this compound on ABHD6 important?
A4: ABHD6 is a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] Unintended inhibition of ABHD6 by this compound can lead to modulation of the endocannabinoid system, which may confound experimental results aimed at studying the effects of Ces inhibition. For example, some observed anti-inflammatory effects of this compound have been attributed to its off-target inhibition of ABHD6.[4]
Q5: How can I assess the selectivity of this compound in my experiments?
A5: Competitive activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of this compound against a broad range of serine hydrolases, including ABHD6, in a native biological sample.[5][6] This method allows for the direct visualization and quantification of inhibitor engagement with its targets and off-targets.
Troubleshooting Guides
Problem 1: Observing unexpected phenotypes consistent with endocannabinoid system modulation in cells or animals treated with this compound.
-
Possible Cause: The observed effects may be due to the off-target inhibition of ABHD6 by this compound, leading to an increase in 2-AG levels.
-
Troubleshooting Steps:
-
Validate ABHD6 Inhibition: Perform a competitive ABPP experiment using a broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh) on lysates from your experimental system (cells or tissues) treated with this compound. A decrease in the signal corresponding to ABHD6 will confirm target engagement.
-
Measure 2-AG Levels: Quantify the levels of 2-AG in your experimental samples treated with this compound compared to a vehicle control. An increase in 2-AG would support the hypothesis of ABHD6 inhibition.
-
Use a More Selective ABHD6 Inhibitor as a Control: Include a highly selective ABHD6 inhibitor (e.g., WWL70) as a positive control to compare the observed phenotype with that induced by specific ABHD6 inhibition.[2]
-
Consider a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to ensure the observed effects are not due to non-specific compound properties.
-
Problem 2: Difficulty in detecting ABHD6 inhibition by this compound in a competitive ABPP experiment.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Troubleshooting Step: Since the potency of this compound against ABHD6 is in the micromolar range, ensure you are using a high enough concentration (e.g., 10 µM or higher) in your assay to observe inhibition.[1]
-
-
Possible Cause 2: Low abundance of active ABHD6 in the sample.
-
Troubleshooting Step: Confirm the expression and activity of ABHD6 in your cell or tissue lysate. You can do this by running a comparative ABPP gel with a known positive control lysate (e.g., mouse brain or adipocyte lysate).
-
-
Possible Cause 3: Suboptimal labeling conditions.
-
Troubleshooting Step: Optimize the incubation time and temperature for both the inhibitor and the probe. For competitive ABPP, pre-incubation with the inhibitor before adding the probe is crucial. Ensure the probe concentration is not too high, as it may outcompete a weaker inhibitor.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against Primary Targets and ABHD6
| Target Enzyme | Species | IC50 Value | Concentration for ABHD6 Inhibition | Reference |
| Ces3 (Ces1d) | Mouse | ~120 nM | - | [1] |
| Ces1f | Mouse | ~100 nM | - | [1] |
| hCES1 | Human | ~50 nM | - | |
| ABHD6 | Mouse | - | 10 µM | [1] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity
This protocol is a general guideline for assessing the selectivity of this compound in a mouse adipocyte proteome using a gel-based competitive ABPP assay.
Materials:
-
Mouse adipocyte tissue
-
Lysis Buffer (e.g., PBS with protease inhibitors, optional)
-
This compound stock solution (in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe (or other suitable serine hydrolase probe)
-
SDS-PAGE materials
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation:
-
Homogenize mouse adipocyte tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant (proteome).
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Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Inhibitor Incubation:
-
Aliquot the proteome into separate tubes.
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Add this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) to the respective tubes. Include a DMSO vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the FP-Rh probe to each tube at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
-
Analysis:
-
Compare the fluorescence intensity of the bands corresponding to Ces3, Ces1f, and ABHD6 in the this compound-treated lanes to the vehicle control lane. A decrease in intensity indicates inhibition.
-
Mandatory Visualizations
Caption: Competitive ABPP workflow for this compound selectivity profiling.
Caption: this compound signaling, primary targets, and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Optimizing WWL113 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WWL113 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and orally active inhibitor of carboxylesterase 3 (Ces3) and Ces1f in mice, and the human ortholog carboxylesterase 1 (CES1).[1][2] It functions through a mechanism-based inactivation by covalently binding to the catalytic serine residue within the active site of these enzymes.[3] this compound also shows inhibitory activity against another serine hydrolase, ABHD6.[1]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-type and context-dependent. However, published studies have demonstrated biological effects in the range of 0.1 µM to 10 µM. For instance, a concentration of 1 µM was shown to significantly increase UCP1 protein expression in brown adipocytes.[1] In studies involving monocyte-derived dendritic cells (MoDCs), a dose-dependent effect on cytokine secretion was observed across a concentration range of 0.15 µM to 10 µM.[4]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: I am not observing the expected inhibitory effect. What are the possible reasons?
A4: Please see the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory activity | Incorrect concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Based on literature, a range of 0.1 µM to 10 µM is a good starting point.[4] |
| Degraded this compound: Improper storage of the compound or stock solution can lead to degradation. | Ensure this compound is stored as a stock solution at -20°C or -80°C.[1] Prepare fresh working solutions from the stock for each experiment. | |
| Cell permeability issues: Although orally active in vivo, cell-specific permeability in vitro could be a factor. | Increase incubation time to allow for sufficient cellular uptake. | |
| High cell toxicity or off-target effects | Concentration too high: Excessive concentrations of this compound or the DMSO vehicle can be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. Always include a vehicle control (DMSO) at the same concentration as in your experimental conditions. |
| Off-target inhibition: this compound is known to inhibit ABHD6 in addition to CES1/Ces3/Ces1f.[1] | Consider using a more specific inhibitor if available and relevant to your study. Compare your results with known phenotypes of ABHD6 inhibition. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture conditions, including passage number and seeding density. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and perform serial dilutions carefully. |
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target Enzyme | IC50 (nM) | Source |
| Ces3 (mouse) | 120 | [1] |
| Ces1f (mouse) | 100 | [1] |
| CES1 (human) | ~100 |
Table 2: Exemplary In Vitro Concentrations and Observed Effects
| Cell Type | This compound Concentration | Observed Effect | Source |
| Brown Adipocytes | 1 µM | Significant increase in UCP1 protein expression. | [1] |
| Monocyte-Derived Dendritic Cells (MoDCs) | 0.15 - 10 µM | Dose-dependent increase in IL-6, IL-8, IL-10, and TNF secretion. | [4] |
| 10T1/2 Adipocytes | Not specified | Promotes adipocyte formation and lipid storage. | [2] |
| THP-1 Monocytes/Macrophages | 0.001 - 10 µM | Inhibition of in situ carboxylesterase activity. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate mass of this compound in 100% DMSO.[4]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Situ Carboxylesterase Activity Assay
This protocol is adapted from studies on THP-1 monocytes.[5]
-
Cell Seeding: Plate cells (e.g., 10^5 cells/well in a 96-well plate) and allow them to adhere if necessary.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., PBS) to achieve the desired final concentrations (e.g., 0.001 - 10 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the this compound dilutions (and a vehicle control) to the cells and incubate for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare a solution of a suitable carboxylesterase substrate, such as p-nitrophenyl valerate (pNPV).
-
Add the substrate to each well.
-
-
Measurement:
-
Immediately measure the hydrolysis of the substrate by monitoring the change in absorbance at 405 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
References
Troubleshooting Inconsistent Results with WWL113: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the serine hydrolase inhibitor, WWL113.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective and orally active inhibitor of carboxylesterase 3 (Ces3, also known as Ces1d) and carboxylesterase 1f (Ces1f).[1][2] It is commonly used in research to study metabolic disorders such as obesity and diabetes.[1][3][4] The human ortholog of mouse Ces3 is hCES1, which is also inhibited by this compound.[3][4]
Q2: What are the known off-targets of this compound?
At higher concentrations (around 10 μM), this compound has been shown to inhibit other serine hydrolases, including ABHD6, Ces1, and Ces1c.[1][3] It is important to consider these off-target effects when interpreting experimental data, especially at higher concentrations of the inhibitor.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for obtaining consistent results. Refer to the table below for solubility and storage recommendations. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Troubleshooting Guide
Issue 1: I'm observing high variability between replicate experiments.
High variability can stem from several factors, from compound preparation to experimental setup.
Potential Cause 1.1: Inconsistent this compound working concentration.
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Solution: Ensure your this compound stock solution is fully dissolved and homogenous before preparing your working dilutions. Visually inspect the stock solution for any precipitation. If you are diluting into an aqueous buffer, be mindful of the final solvent concentration to prevent the compound from precipitating.
Potential Cause 1.2: Degradation of this compound.
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Solution: Follow the recommended storage conditions for both powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1] The stability of this compound in aqueous solutions like cell culture media over long incubation periods may be limited.[5][6][7] Consider the stability of the compound under your specific experimental conditions.
Potential Cause 1.3: Variability in cell culture conditions.
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Solution: Cell density can significantly impact cellular metabolism and drug response.[8][9][10] Standardize your cell seeding density and ensure consistent growth phases across experiments. Variations in media composition, serum batches, and incubation times can also contribute to inconsistent results.
Issue 2: My experimental results are not what I expected based on the known targets of this compound.
Unexpected results could be due to off-target effects or specific experimental contexts.
Potential Cause 2.1: Off-target inhibition of ABHD6.
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Solution: this compound is known to inhibit ABHD6 at higher concentrations.[2] Inhibition of ABHD6 can lead to the accumulation of its substrate, 2-arachidonoylglycerol (2-AG), which is a signaling molecule with various biological effects, including anti-inflammatory responses through PPAR signaling.[11][12] If your results are inconsistent with Ces3/Ces1f inhibition, consider if they could be explained by the downstream effects of ABHD6 inhibition. To confirm, you could use a more selective ABHD6 inhibitor as a control.
Potential Cause 2.2: Cell-type specific expression of target enzymes.
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Solution: The expression levels of Ces3, Ces1f, and ABHD6 can vary significantly between different cell types and tissues.[13] Verify the expression of the target enzymes in your experimental model using techniques like qPCR or western blotting. Low or absent expression of the intended targets could lead to a lack of response.
Issue 3: I'm having trouble with the solubility of this compound in my experiments.
Solubility issues are a common source of inconsistent results with small molecule inhibitors.
Potential Cause 3.1: Precipitation of this compound in aqueous media.
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Solution: this compound has limited solubility in aqueous solutions.[4] When preparing working solutions in cell culture media or buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum and is consistent across all experiments. It is recommended to add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion. Visually inspect for any signs of precipitation after dilution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Targets | Ces3 (Ces1d), Ces1f | [1][2] |
| IC50 for Ces3 | ~120 nM | [1][3] |
| IC50 for Ces1f | ~100 nM | [1][3] |
| IC50 for hCES1 | ~50 nM | [4] |
| Off-Target (at 10 µM) | ABHD6, Ces1, Ces1c | [1][3] |
| Purity (HPLC) | ≥98% | [3] |
| Molecular Weight | 466.53 g/mol |
Table 1. Key Quantitative Data for this compound.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays:
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C in single-use aliquots.[1]
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Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere and stabilize overnight.
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Treatment Preparation: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and is below a level that affects cell viability (typically ≤ 0.1%).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
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Incubation: Incubate the cells for the desired period.
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Assay: Perform your downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Simplified signaling pathway of this compound showing primary and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]
- 3. This compound = 98 HPLC 947669-86-5 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzyme stabilization by glass-derived silicates in glass-exposed aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of fenprostalene in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell density can affect cholesteryl ester accumulation in the human THP-1 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relevance and regulation of cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic loading leads to increased metabolic activity and spatial redistribution of viable cell density in nucleus pulposus tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABHD6 suppression promotes anti-inflammatory polarization of adipose tissue macrophages via 2-monoacylglycerol/PPAR signaling in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Cytotoxicity of WWL113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of WWL113. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of carboxylesterases, primarily targeting mouse carboxylesterase 3 (Ces3) and its human ortholog, carboxylesterase 1 (CES1). It also exhibits inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6). Its primary function is to block the hydrolysis of various esters, thereby impacting lipid metabolism and cellular signaling.
Q2: Is there direct evidence for this compound-induced cytotoxicity in cancer cell lines?
Currently, there is limited direct evidence in the scientific literature detailing broad cytotoxic effects of this compound across a wide range of cancer cell lines. However, some studies suggest that by inhibiting its targets, this compound may induce cell death or enhance the efficacy of other cancer therapies under specific conditions. For instance, inhibition of CES1 has been shown to increase cell death in colorectal cancer cells under glucose deprivation.
Q3: What are the known IC50 values for this compound?
The reported IC50 values for this compound primarily relate to its enzymatic inhibition activity rather than direct cytotoxicity.
| Target Enzyme | Species | IC50 Value |
| Ces3 | Mouse | ~120 nM |
| Ces1f | Mouse | ~100 nM |
| hCES1 | Human | ~50 nM |
Note: These values represent the concentration of this compound required to inhibit 50% of the enzyme's activity and are not direct measures of cytotoxicity (e.g., IC50 for cell viability).
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed after this compound treatment in my cancer cell line.
Possible Cause 1: Cell line is not dependent on the enzymatic activity of CES1 or ABHD6 for survival under standard culture conditions.
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Troubleshooting Steps:
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Confirm Target Expression: Verify the expression levels of CES1 and ABHD6 in your cell line of interest using techniques like Western blot or qPCR. Cell lines with low or no expression are unlikely to be sensitive to this compound's inhibitory effects.
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Induce Metabolic Stress: The pro-survival role of CES1 is often linked to its function in providing energy through fatty acid oxidation, especially under nutrient-deprived conditions. Co-treat your cells with this compound and a metabolic stressor, such as a glucose-deprived medium or an inhibitor of glycolysis.
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Combination Therapy: Investigate the synergistic effects of this compound with standard chemotherapeutic agents. Inhibition of CES1 has been shown to sensitize cancer cells to other drugs.
-
Possible Cause 2: Insufficient drug concentration or incubation time.
-
Troubleshooting Steps:
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Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar). Extend the incubation time (e.g., 24, 48, 72 hours) to assess long-term effects on cell viability.
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Assess Target Engagement: If possible, perform an activity-based protein profiling (ABPP) experiment or a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with its targets (CES1/ABHD6) within the cells at the concentrations used.
-
Issue 2: Observing inconsistent or unexpected effects on cell viability.
Possible Cause 1: Off-target effects of this compound at higher concentrations.
-
Troubleshooting Steps:
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Use a Negative Control: Synthesize or obtain an inactive analog of this compound to use as a negative control. This will help differentiate between effects caused by the specific inhibition of CES1/ABHD6 and non-specific or off-target effects.
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Consult Off-Target Databases: Review literature and databases for known off-targets of this compound or similar carbamate-based inhibitors.
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Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to specifically deplete CES1 and/or ABHD6. Compare the phenotype of the knockdown/knockout cells with that of this compound-treated cells to confirm that the observed effects are on-target.
-
Possible Cause 2: Cell culture conditions are influencing the outcome.
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Troubleshooting Steps:
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Standardize Protocols: Ensure consistent cell passage number, seeding density, and media composition across all experiments.
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Serum Concentration: The presence of lipids and growth factors in fetal bovine serum (FBS) can influence the metabolic state of the cells and their response to a lipid metabolism inhibitor like this compound. Consider experiments in reduced-serum or serum-free media.
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Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (and/or in combination with another compound). Include vehicle-only (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate. Include positive (e.g., staurosporine) and negative (vehicle) controls.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Signaling Pathways and Visualizations
This compound's potential cytotoxic effects can be hypothesized to be mediated through the modulation of signaling pathways regulated by its targets, CES1 and ABHD6.
CES1 and its Link to NF-κB Signaling in Cancer Cell Survival
In some cancers, the NF-κB signaling pathway promotes cell survival by upregulating the expression of CES1. CES1 then contributes to cell survival by mobilizing fatty acids for energy production, particularly under metabolic stress. By inhibiting CES1, this compound may counteract this pro-survival mechanism.
Caption: this compound inhibits CES1, potentially disrupting NF-κB-mediated cancer cell survival.
ABHD6 Inhibition and its Impact on PPARα/γ Signaling
Inhibition of ABHD6 can lead to the accumulation of its substrate, monoacylglycerol (MAG). Increased MAG levels can activate PPARα/γ signaling pathways, which have been shown in some contexts to have anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: this compound inhibits ABHD6, potentially leading to anti-proliferative effects via PPAR signaling.
Experimental Workflow for Investigating this compound Cytotoxicity
The following diagram outlines a logical workflow for a researcher investigating the potential cytotoxic effects of this compound.
Caption: A logical workflow for investigating the potential cytotoxicity of this compound.
Technical Support Center: Improving In Vivo Bioavailability of WWL113
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carboxylesterase inhibitor WWL113. The focus is on addressing common challenges related to its in vivo bioavailability to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving for in vivo administration. What solvents or formulations can I use?
A: This is a common issue as this compound has poor solubility in aqueous solutions, which is a significant hurdle for achieving adequate bioavailability.[1][2] A summary of its solubility in common laboratory solvents is provided below.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 15 mg/mL | - |
| DMF | 25 mg/mL | - |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Limited aqueous solubility. |
| Ethanol | 0.1 mg/mL | Very low solubility. |
Data sourced from Cayman Chemical.[1]
For initial in vivo studies, preparing a suspension for oral administration is a common approach.
Experimental Protocols: Preparation of a Basic this compound Suspension for Oral Gavage
Objective: To prepare a homogenous and consistent suspension of this compound for oral administration in animal models.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
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Tween 80 (Polysorbate 80)
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Saline or Phosphate-Buffered Saline (PBS)
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Sterile microcentrifuge tubes
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Sonicator (bath or probe)
Methodology:
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Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
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Initial Solubilization: Create a stock solution by first dissolving the this compound powder in a minimal amount of DMSO.[3] For example, for a final dosing solution of 3 mg/mL (for a 30 mg/kg dose at 10 mL/kg), you might dissolve 30 mg of this compound in 1 mL of DMSO. Gentle warming to 60°C and sonication can aid dissolution.[3]
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Vehicle Preparation: In a separate tube, prepare the final vehicle. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
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Mixing: While vortexing the vehicle, slowly add the this compound/DMSO stock solution to the vehicle. This gradual addition helps prevent immediate precipitation of the compound.
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Homogenization: Sonicate the final suspension until it is uniform and free of visible aggregates.
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Administration: Administer the suspension to the animals via oral gavage immediately after preparation.[4] It is recommended to prepare the working solution fresh on the same day of use to ensure stability and consistency.[3]
Troubleshooting:
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Precipitation: If the compound precipitates out of solution, try adjusting the vehicle composition. Increasing the percentage of PEG400 or Tween 80 may improve suspension stability.
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Viscosity: If the solution is too viscous for accurate gavage, you may need to decrease the concentration of PEG400.
Q2: I'm observing low or inconsistent plasma concentrations of this compound. How can I improve its bioavailability?
A: Low in vivo exposure is typically a direct consequence of this compound's poor aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract.[5] Before a drug can be absorbed, it must first be in a dissolved state.[6] The following workflow can help troubleshoot this issue.
Mandatory Visualization: Troubleshooting Low Bioavailability
The primary step is to enhance solubility and dissolution through advanced formulation strategies, as outlined in FAQ 4.
Q3: What is a recommended starting dose and regimen for in vivo efficacy studies with this compound?
A: Published studies have demonstrated the in vivo efficacy of this compound in mouse models of metabolic disease. A dose of 30 mg/kg administered orally once per day has been shown to be effective.[1][3]
Data Presentation: Example In Vivo Study Parameters for this compound
| Parameter | Description |
|---|---|
| Animal Model | Eight-week-old db/db mice |
| Dosage | 30 mg/kg |
| Administration | Orally, once a day for 3 weeks |
| Reported Result | Corrected multiple features of metabolic syndrome, including lowered levels of free fatty acids, triglycerides, total cholesterol, and fasted glucose, and enhanced glucose tolerance.[1][3] |
This provides a well-validated starting point for designing new efficacy experiments.
Q4: What advanced formulation strategies can systematically improve this compound delivery?
A: To overcome the limitations of simple suspensions, several advanced formulation techniques can significantly enhance the oral bioavailability of poorly soluble drugs like this compound.[7]
Data Presentation: Comparison of Advanced Formulation Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Nanosuspension | Reduces particle size to the nanometer range, increasing surface area for faster dissolution.[8][9] | High drug loading, applicable to many compounds.[10] | Can be prone to particle aggregation; requires specialized equipment.[11] |
| Solid Dispersion | Disperses the drug in a hydrophilic matrix (e.g., PEGs) at a molecular level, creating an amorphous form.[2] | Significantly enhances dissolution rate. | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Systems (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[12] | Maintains the drug in a solubilized state, bypassing the dissolution step.[12] | Lower drug loading capacity; potential for GI side effects with high surfactant levels. |
Mandatory Visualization: Formulation Strategy Options
Experimental Protocols: General Method for Nanosuspension Preparation
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate. This protocol is based on wet media milling, a common technique.[8]
Materials:
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This compound powder
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Milling media (e.g., yttrium-stabilized zirconium oxide beads)
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Stabilizer solution (e.g., hydroxypropyl methylcellulose (HPMC), Poloxamer 188, or other suitable surfactants/polymers in purified water)
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High-energy media mill
Methodology:
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Pre-suspension: Prepare a coarse suspension of this compound in the stabilizer solution. The stabilizer is crucial to prevent the aggregation of nanoparticles as they are formed.
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Milling: Add the pre-suspension and milling media to the milling chamber.
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Processing: Operate the mill at a high speed for a specified duration. The mechanical attrition from the beads will break down the drug crystals into nanoparticles. The process parameters (milling time, speed, temperature) must be optimized.
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Separation: After milling, separate the nanosuspension from the milling media.
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Characterization: Analyze the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering), zeta potential (to assess stability), and drug content.
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Dosage Form Conversion (Optional): The nanosuspension can be used as a liquid dosage form or converted to a solid form (e.g., by lyophilization or spray drying) for improved long-term stability.[8]
Q5: What is the mechanism of action for this compound?
A: this compound is a selective inhibitor of the carboxylesterases Ces3 (in mice, also known as Ces1d) and Ces1f.[1] It also potently inhibits the human ortholog, hCES1.[1] These enzymes are primarily responsible for triglyceride hydrolysis in adipocytes, a process that releases free fatty acids into circulation.[1][13] By inhibiting Ces3/hCES1, this compound reduces basal lipolysis in fat cells. This action leads to a decrease in circulating free fatty acids, triglycerides, and cholesterol, which contributes to the amelioration of metabolic syndrome features observed in animal models.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement of oral bioavailability of lovastatin by using nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
addressing wwl113 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WWL113. Our aim is to help you address common challenges, particularly precipitation in aqueous solutions, and to provide clear protocols and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening?
A1: this compound is a crystalline solid with inherently low solubility in aqueous solutions. Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in a given buffer system. For instance, in a mixture of DMF and PBS (pH 7.2) at a 1:2 ratio, the solubility is only 0.3 mg/mL[1][2]. If your working concentration is higher than this, or if the proportion of the organic co-solvent is too low, precipitation is likely to occur.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 15 mg/mL and up to 50 mM[1][3]. For optimal results, use freshly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility[4].
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended[5]. To avoid repeated freeze-thaw cycles that can lead to precipitation and degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue due to the poor aqueous solubility of this compound. To minimize precipitation upon dilution, it is crucial to ensure rapid and thorough mixing. Adding the this compound stock solution dropwise to the culture medium while vortexing or stirring can help. Additionally, ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and to reduce the chances of precipitation. If precipitation persists, consider using a pre-warmed medium and performing a serial dilution.
Q5: Are there any alternative solvents I can use if I cannot use DMSO?
A5: While DMSO is the most common solvent, this compound also shows solubility in N,N-Dimethylformamide (DMF) at up to 25 mg/mL[1][2]. However, its solubility in ethanol is very low (0.1 mg/mL)[1][2]. The choice of solvent will depend on the specific requirements and constraints of your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent used. | Prepare stock solutions in high-purity DMSO. |
| Stock solution stored improperly. | Aliquot and store at -20°C for short-term or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | |
| DMSO has absorbed water. | Use freshly opened, anhydrous DMSO. | |
| Precipitation upon dilution in aqueous buffer/media | Low aqueous solubility of this compound. | Add the stock solution dropwise to the aqueous solution while vortexing to ensure rapid mixing. |
| High final concentration of this compound. | Ensure the final working concentration is below the solubility limit in the final buffer/media composition. | |
| High percentage of organic solvent in the final solution. | Keep the final DMSO concentration as low as possible (ideally below 0.5%). | |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound. | Visually inspect for any precipitate before use. If observed, try gentle warming and sonication to redissolve. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock and working solutions.
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL, up to 50 mM | [1][3] |
| DMF | 25 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1][2] |
| Ethanol | 0.1 mg/mL | [1][2] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (crystalline solid)
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the required amount of this compound. The molecular weight of this compound is 466.5 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.665 mg.
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Add the appropriate volume of DMSO to the this compound solid.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary[4].
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Visually inspect the solution to ensure there is no undissolved particulate matter.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage[5].
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium
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Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
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In a sterile tube, add the calculated volume of the this compound stock solution to a volume of pre-warmed cell culture medium.
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Immediately vortex the solution to ensure rapid and uniform mixing. This will help prevent the formation of a localized high concentration of this compound, which can lead to precipitation.
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Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of carboxylesterase 1 (CES1) in humans and its murine orthologs Ces3 and Ces1f[1][2]. CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesteryl esters. By inhibiting CES1, this compound can modulate lipid signaling and storage.
This compound inhibits CES1, leading to downstream effects on lipid metabolism and signaling pathways.
A logical workflow for preparing and using this compound solutions in experiments.
References
- 1. Silencing Carboxylesterase 1 in Human THP-1 Macrophages Perturbs Genes Regulated by PPARγ/RXR and RAR/RXR: Downregulation of CYP27A1-LXRα Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Potential Regulatory Role of Human-Carboxylesterase-1 Glycosylation in Liver Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: WWL113 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the carboxylesterase inhibitor, WWL113.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of carboxylesterase 3 (Ces3) and Ces1f in mice, and the human ortholog, carboxylesterase 1 (hCES1)[1][2]. It functions as a covalent inhibitor, forming a bond with the catalytic serine residue within the active site of these enzymes[3]. This irreversible inhibition blocks the enzymatic activity of Ces enzymes, which are involved in the hydrolysis of triglycerides and other esters.
Q2: What are the common research applications for this compound?
This compound is frequently used in studies related to:
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Metabolic Diseases: Investigating obesity, type 2 diabetes, and metabolic syndrome. It has been shown to improve multiple features of metabolic syndrome in animal models[1][2].
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Lipid Metabolism: Studying the role of carboxylesterases in lipolysis and lipid signaling.
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Inflammation: Exploring the role of carboxylesterases in inflammatory pathways[4][5].
Q3: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, proper storage and handling of this compound are crucial.
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Solid Form: Store as a crystalline solid at -20°C for up to 3 years[2].
-
Stock Solutions:
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily[2].
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro experiments can arise from several factors. Below are common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent this compound Concentration | - Ensure complete solubilization of this compound in the stock solution. Use sonication if necessary[2].- Prepare fresh dilutions from the stock for each experiment.- Verify the accuracy of pipetting, especially for serial dilutions. |
| Cell Culture Conditions | - Maintain consistent cell density and passage number across experiments.- Ensure uniform incubation times and conditions (temperature, CO2).- Monitor for signs of contamination. |
| Assay Protocol | - Standardize all incubation and washing steps.- Use appropriate controls, including a vehicle-only control (e.g., DMSO) and a negative control compound if available.- For enzyme activity assays, ensure the substrate concentration is not limiting. |
| Compound Stability | - Avoid prolonged exposure of this compound solutions to light and room temperature. |
Issue 2: Inconsistent or Unexpected In Vivo Efficacy
Variability in animal studies can be more complex. Here are some factors to consider.
| Potential Cause | Troubleshooting Recommendation |
| Poor Bioavailability | - Ensure proper formulation of the dosing solution. For oral administration, a common vehicle is 10% DMSO in 90% corn oil[2].- Verify the stability of this compound in the chosen vehicle.- Consider the route of administration and its impact on absorption. |
| Animal-to-Animal Variation | - Use animals of the same age, sex, and genetic background.- Acclimatize animals to the experimental conditions before starting the study.- Randomize animals into treatment groups. |
| Dosing Accuracy | - Calibrate all dosing equipment regularly.- Ensure accurate calculation of the dose based on the most recent body weights. |
| Metabolism and Clearance | - Be aware of potential differences in drug metabolism between animal strains or species.- Consider performing pharmacokinetic studies to determine the optimal dosing regimen. |
Issue 3: Potential Off-Target Effects
This compound is a selective inhibitor, but like most small molecules, it can have off-target effects that may contribute to variability or unexpected phenotypes.
| Potential Off-Target | Consideration and Mitigation |
| ABHD6 Inhibition | - this compound has been shown to inhibit α/β-hydrolase domain containing 6 (ABHD6) at higher concentrations[3][4].- If your experimental system expresses ABHD6, consider using a lower concentration of this compound that is still effective for Ces inhibition.- Use a specific ABHD6 inhibitor as a control to distinguish its effects from those of Ces inhibition. |
| Other Serine Hydrolases | - While this compound shows good selectivity, it's advisable to consult literature for any newly identified off-targets, especially when observing unexpected results. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: IC50 Values for this compound
| Target Enzyme | IC50 Value | Reference |
| Mouse Ces3 | ~120 nM | [2] |
| Mouse Ces1f | ~100 nM | [2] |
| Human CES1 | ~50 nM | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥15 mg/mL | [1] |
| DMF | ~25 mg/mL | [1] |
| Ethanol | ~0.1 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1] |
Experimental Protocols and Visualizations
Signaling Pathway of this compound Action
This compound inhibits Ces3/Ces1f, which are key enzymes in adipocyte lipolysis. This inhibition leads to a reduction in the release of non-esterified free fatty acids (NEFAs) and has downstream effects on metabolic parameters.
Caption: this compound inhibits Ces3/Ces1f, reducing triglyceride hydrolysis and NEFA levels.
Generalized Experimental Workflow for this compound Studies
This workflow outlines the key steps for both in vitro and in vivo experiments with this compound, highlighting critical points for minimizing variability.
Caption: Generalized workflow for this compound in vitro and in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: WWL113 Vehicle Control for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WWL113 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active inhibitor of the carboxylesterases Ces3 (in mice) and its human ortholog CES1, as well as Ces1f.[1] These enzymes are involved in the hydrolysis of triglycerides in adipose tissue. By inhibiting these enzymes, this compound can modulate lipid metabolism.
Q2: What are the reported in vivo effects of this compound in animal models?
In vivo studies in mice have demonstrated that oral administration of this compound can correct multiple features of metabolic syndrome.[1][2] Specifically, in db/db mice, a model for obesity and type 2 diabetes, daily oral administration of 30 mg/kg this compound for three weeks resulted in reduced levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose, along with improved glucose tolerance.[1]
Q3: What are the known off-target effects of this compound?
Activity-based protein profiling has shown that this compound also inhibits another serine hydrolase, alpha/beta-hydrolase domain containing 6 (ABHD6).[3] Inhibition of ABHD6 may contribute to the overall biological effects observed with this compound treatment.[4]
Troubleshooting Guide
Issue 1: this compound Precipitation in Vehicle Formulation
If you observe precipitation of this compound in your vehicle formulation, consider the following:
-
Solvent Choice: this compound has low aqueous solubility. A common and effective method for oral administration is to first dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it with corn oil.[1] For intraperitoneal injections, a suspension in 0.5% w/v hydroxypropylmethylcellulose (HPMC) in saline has been used successfully.
-
Preparation Method: When using a DMSO/corn oil vehicle, it is crucial to ensure a homogenous mixture. Add the DMSO stock solution of this compound to the corn oil and mix thoroughly immediately before administration.
-
Solution Stability: It is highly recommended to prepare the working solution fresh on the day of use.[1] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Issue 2: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your in vivo study, several factors could be at play:
-
Vehicle Control: The choice of vehicle can have physiological effects. For example, prenatal exposure to corn oil, CMC-Na (a component of some suspension vehicles), or DMSO has been shown to affect fetal development and multi-organ functions in mice. Always include a vehicle-only control group in your experimental design.
-
Off-Target Effects: The inhibition of ABHD6 by this compound could contribute to the observed phenotype.[4] Researchers should be aware of this off-target activity when interpreting their results.
-
Pro-inflammatory Potential: Studies on Ces1d (the murine ortholog of human CES1) knockout mice have suggested that inactivation of this enzyme can augment lung inflammation. This suggests that this compound treatment could have pro-inflammatory effects in certain contexts.
Issue 3: Potential Adverse Effects in Treated Animals
While specific adverse events for this compound are not extensively documented, researchers should monitor for signs of:
-
Inflammation: Given the findings from Ces1d knockout studies, monitor for any signs of inflammation, particularly in tissues with high Ces1 expression like the lungs.
-
Metabolic Dysregulation: While this compound has been shown to improve metabolic parameters in obese-diabetic mice, adipose tissue-specific knockout of Ces1d in mice on a high-fat diet resulted in a more pronounced lipotoxicity and proinflammatory phenotype. Careful monitoring of metabolic health is advised, especially in long-term studies or with different disease models.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | - |
| Dimethylformamide (DMF) | 25 mg/mL | - |
| Ethanol | 0.1 mg/mL | Poor solubility |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Limited aqueous solubility |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: Summary of an In Vivo Study of this compound in a Mouse Model of Metabolic Syndrome
| Parameter | Details |
| Animal Model | Eight-week-old db/db mice |
| Dosage | 30 mg/kg |
| Administration Route | Oral gavage, once daily |
| Duration | 3 weeks |
| Vehicle | DMSO and Corn Oil |
| Key Findings | Corrected multiple features of metabolic syndrome, including lowered NEFAs, TGs, total cholesterol, and fasted glucose, and enhanced glucose tolerance. |
Information is based on a study cited by multiple suppliers.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is adapted from information provided by MedChemExpress and is suitable for achieving a dose of 30 mg/kg in mice.[1]
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL. This can be facilitated by warming and ultrasonication.
-
Prepare the Working Solution: On the day of administration, dilute the DMSO stock solution 1:10 in corn oil. For example, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil to obtain a final concentration of 2.08 mg/mL.
-
Administration: Administer the freshly prepared solution to mice via oral gavage at the appropriate volume to achieve the target dose.
Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is based on a study investigating the role of Ces1d in lung inflammation.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of hydroxypropylmethylcellulose (HPMC) in sterile saline.
-
Prepare the this compound Suspension: Suspend the appropriate amount of this compound in the 0.5% HPMC/saline vehicle to achieve the desired final concentration for injection.
-
Administration: Administer the suspension via intraperitoneal injection.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: WWL113 vs. WWL229 as Ces3 Inhibitors in Metabolic Research
In the landscape of metabolic research, the selective inhibition of carboxylesterase 3 (Ces3) has emerged as a promising strategy for understanding and potentially treating metabolic disorders such as obesity and type 2 diabetes. Two small molecule inhibitors, WWL113 and WWL229, have been pivotal in elucidating the role of Ces3 in lipid metabolism and energy homeostasis. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their study design.
Executive Summary
This compound is a potent, dual inhibitor of Ces3 and Ces1f, while WWL229 is a more selective inhibitor of Ces3. Experimental data demonstrates that this compound exhibits significantly higher potency in inhibiting Ces3 compared to WWL229. Both inhibitors have been instrumental in demonstrating the role of Ces3 in adipocyte lipolysis and promoting lipid storage. The choice between these inhibitors will depend on the specific research question, with this compound being suitable for potent Ces3 inhibition where Ces1f co-inhibition is acceptable, and WWL229 being the preferred tool for studies requiring higher selectivity for Ces3.
Quantitative Performance Comparison
The inhibitory activity of this compound and WWL229 against Ces3 has been quantified using IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target(s) | IC50 for Ces3 | Selectivity Profile | Reference |
| This compound | Ces3, Ces1f, ABHD6 | ~100-120 nM | Also inhibits Ces1f (~100 nM) and ABHD6. | [1] |
| WWL229 | Ces3 | 1.94 µM | Selective for Ces3; does not inhibit Ces1f or ABHD6. | [2][3] |
As the data indicates, this compound is approximately 16 to 19-fold more potent than WWL229 in inhibiting Ces3. However, WWL229 offers superior selectivity, a crucial consideration for studies aiming to isolate the specific effects of Ces3 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize and compare this compound and WWL229.
Ces3 Enzymatic Activity Assay (IC50 Determination)
This protocol is adapted from a method used for determining the IC50 of inhibitors against recombinant human CES1 (the human ortholog of mouse Ces3).[4]
Objective: To determine the concentration of this compound and WWL229 required to inhibit 50% of Ces3 enzymatic activity.
Materials:
-
Recombinant Ces3 enzyme
-
p-Nitrophenyl valerate (pNPV) substrate
-
This compound and WWL229
-
50 mM Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of recombinant Ces3 in 50 mM Tris-HCl (pH 7.4).
-
Create a serial dilution of this compound and WWL229 in the same buffer to generate a range of inhibitor concentrations.
-
In a 96-well plate, add the recombinant Ces3 enzyme to each well.
-
Add the different concentrations of this compound or WWL229 to the wells in triplicate. Include a control group with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate p-NPV to each well.
-
Measure the absorbance at 405 nm at regular intervals using a spectrophotometer to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a family of enzymes in a complex biological sample.
Objective: To determine the selectivity profile of this compound and WWL229 against serine hydrolases in a cellular proteome.
Materials:
-
Adipocyte cell lysate
-
This compound and WWL229
-
Fluorophosphonate (FP)-rhodamine probe (a broad-spectrum serine hydrolase probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Harvest proteomes from adipocytes.
-
Pre-incubate the proteomes with varying concentrations of this compound or WWL229 for a specified time (e.g., 30 minutes) at room temperature.
-
Add the FP-rhodamine probe to the proteomes and incubate for a further specified time (e.g., 30 minutes). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A reduction in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that enzyme. The selectivity is determined by observing which bands are affected by the inhibitor.
In Vitro Adipocyte Lipolysis Assay
This assay measures the effect of Ces3 inhibition on the breakdown of triglycerides (lipolysis) in cultured adipocytes.
Objective: To assess the impact of this compound and WWL229 on basal and stimulated lipolysis in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound and WWL229
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol and Free Fatty Acid detection kits
-
96-well plates
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in 96-well plates.
-
Wash the cells and incubate with a serum-free medium containing 2% fatty acid-free BSA.
-
Treat the cells with different concentrations of this compound or WWL229 for a specified period.
-
For stimulated lipolysis, add isoproterenol to the wells. For basal lipolysis, no stimulant is added.
-
After incubation, collect the medium from each well.
-
Measure the concentration of glycerol and free fatty acids in the medium using commercially available kits.
-
A decrease in the release of glycerol and free fatty acids in the presence of the inhibitors indicates an inhibition of lipolysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can greatly enhance understanding.
Caption: β-Adrenergic signaling pathway leading to lipolysis in adipocytes and the inhibitory action of this compound and WWL229 on Ces3.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP) to assess inhibitor selectivity.
Conclusion
Both this compound and WWL229 are valuable chemical probes for studying the function of Ces3. This compound offers high potency, making it suitable for experiments where strong inhibition of Ces3 is desired and potential off-target effects on Ces1f are either known or can be controlled for. In contrast, WWL229, with its greater selectivity, is the inhibitor of choice for studies aiming to dissect the specific contributions of Ces3 to biological processes, minimizing the confounding effects of inhibiting other serine hydrolases. The selection of the appropriate inhibitor will ultimately be guided by the specific experimental context and the scientific question being addressed. This guide provides the foundational information and experimental frameworks to assist researchers in making an informed decision and designing robust and reproducible studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WWL229 | Ces3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
WWL113U: The Inactive Analogue for Validating WWL113-Mediated Carboxylesterase Inhibition
A Comparative Guide for Researchers
In the study of serine hydrolases, particularly carboxylesterases (CES), the use of specific inhibitors is crucial for elucidating their biological roles. WWL113 has emerged as a potent and selective inhibitor of carboxylesterases Ces3 (murine) and CES1 (human), enzymes implicated in lipid metabolism, obesity, and diabetes. To ensure that the observed biological effects of this compound are a direct result of its intended inhibitory action, a structurally similar but functionally inactive control compound is indispensable. This guide details the use of WWL113U as a negative control for this compound, providing experimental data, detailed protocols, and pathway diagrams to support its application in research.
The Critical Role of a Negative Control
This compound is a carbamate-containing small molecule that covalently modifies the active site serine of its target enzymes. To validate that the phenotypic changes observed upon treatment with this compound are due to the inhibition of Ces3/CES1 and not off-target effects or a general property of the chemical scaffold, a negative control is essential. WWL113U, a urea derivative of this compound, serves this purpose. The replacement of the carbamate group with a urea linkage renders the molecule incapable of covalent modification of the serine hydrolase active site, thus abolishing its inhibitory activity.
Comparative Analysis: this compound vs. WWL113U
The efficacy of WWL113U as a negative control is demonstrated through its lack of inhibitory activity against the target of this compound, a ~60-kDa serine hydrolase, and its inability to induce the same phenotypic changes in cellular assays.
Table 1: Comparative Activity of this compound and WWL113U
| Compound | Chemical Scaffold | Target Inhibition (~60-kDa Serine Hydrolase) | Adipocyte Differentiation Promotion |
| This compound | Carbamate | Yes | Yes |
| WWL113U | Urea | No | No |
Experimental Evidence
Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the target engagement of inhibitors in a complex proteome. In this assay, a cell lysate or live cells are pre-incubated with the inhibitor (this compound or WWL113U) before labeling with a broad-spectrum serine hydrolase probe. Inhibition of the target enzyme by the compound prevents the binding of the probe, leading to a decrease in the corresponding band intensity on a gel.
Experimental Results: As demonstrated in studies, pre-incubation with this compound leads to a significant reduction in the labeling of a ~60-kDa serine hydrolase, identified as Ces3/CES1. In contrast, pre-incubation with WWL113U at the same concentration does not affect the labeling of this enzyme, confirming its lack of inhibitory activity.[1]
Adipocyte Differentiation Assay
The inhibition of Ces3 by this compound has been shown to promote the differentiation of preadipocytes into mature adipocytes. This phenotypic assay provides a functional readout of the compound's activity.
Experimental Results: Treatment of 10T1/2 preadipocytes with this compound resulted in increased lipid accumulation, a hallmark of adipogenesis. Conversely, cells treated with WWL113U did not show any enhancement of adipocyte differentiation compared to vehicle-treated controls.[1]
Experimental Protocols
Synthesis of WWL113U
Detailed synthetic protocols for this compound and WWL113U can be found in the supplementary information of the primary literature (Dominguez et al., Nat. Chem. Biol., 2014). A generalized scheme is presented below.
Logical Flow of WWL113U Synthesis
Caption: General synthesis scheme for WWL113U.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
-
Proteome Preparation: Prepare soluble proteomes from cells or tissues of interest (e.g., 10T1/2 adipocytes).
-
Inhibitor Incubation: Aliquot the proteome and incubate with either this compound, WWL113U (e.g., 1 µM final concentration), or DMSO (vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add a fluorescently tagged serine hydrolase activity-based probe (e.g., FP-Rh) to each sample and incubate for another 30 minutes at room temperature.
-
SDS-PAGE and Imaging: Quench the labeling reaction by adding a 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled hydrolases using a fluorescence gel scanner.
-
Analysis: Compare the band intensity of the target hydrolase (~60 kDa) across the different treatment groups. A significant decrease in intensity in the this compound-treated sample compared to the DMSO and WWL113U-treated samples indicates specific inhibition.
Experimental Workflow for Competitive ABPP
Caption: Workflow for competitive ABPP.
Adipocyte Differentiation Assay Protocol
-
Cell Plating: Plate preadipocyte cells (e.g., 10T1/2) in a multi-well plate and grow to confluence.
-
Differentiation Induction: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Compound Treatment: Simultaneously treat the cells with this compound, WWL113U (e.g., 10 µM final concentration), or DMSO (vehicle control).
-
Culture Maintenance: Maintain the cells in culture for several days, replacing the media with differentiation media containing the respective compounds every 2-3 days.
-
Lipid Staining: After 7-10 days, fix the cells and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the Oil Red O stain and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of lipid accumulation.
Signaling Pathway Context
This compound inhibits Ces3/CES1, which are involved in the hydrolysis of triglycerides (TGs) in adipocytes. By inhibiting this process, this compound is thought to modulate lipid metabolism and signaling pathways that influence adipogenesis and systemic energy homeostasis.
Simplified Signaling Pathway
Caption: this compound inhibits Ces3/CES1-mediated TG hydrolysis.
Conclusion
The use of WWL113U as a negative control is a critical component of any experimental design involving this compound. By demonstrating a lack of on-target activity and a corresponding absence of the biological effects observed with this compound, researchers can confidently attribute their findings to the specific inhibition of Ces3/CES1. This rigorous approach is essential for the accurate interpretation of experimental results and the advancement of our understanding of the roles of these enzymes in health and disease.
References
A Comparative Guide to WWL113 and Other Carboxylesterase 1 (CES1) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carboxylesterase 1 (CES1) inhibitor WWL113 with other notable alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools.
Carboxylesterase 1 (CES1) is a key serine hydrolase predominantly expressed in the liver and adipose tissue, playing a crucial role in the metabolism of a wide range of xenobiotics and endogenous lipids, including triglycerides and cholesteryl esters.[1][2][3] Its involvement in lipid metabolism has made it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] This guide focuses on the comparative efficacy and characteristics of this compound and other small molecule inhibitors of CES1.
Quantitative Comparison of CES1 Inhibitors
The inhibitory potency of various compounds against CES1 has been evaluated using in vitro assays, with IC50 and Ki values serving as key metrics for comparison. The following table summarizes the available quantitative data for this compound and other selected CES1 inhibitors.
| Inhibitor | Target(s) | IC50 | Ki | Notes |
| This compound | hCES1, mCes1d/Ces3, mCes1f | ~50 nM (hCES1)[4] | - | Orally active, corrects multiple features of metabolic syndrome in obese-diabetic mice.[5] |
| mCes3, mCes1f | ~100 nM | - | ||
| WWL229 | hCES1 | > this compound | - | A selective inhibitor of carboxylesterase 3 (Ces3). |
| Chlorpyrifos Oxon (CPO) | CES1 and other serine hydrolases | < this compound | - | A potent, but non-selective organophosphate inhibitor. The rank order of potency is CPO > this compound > WWL229.[6][7][8] |
| Digitonin | CES1 | 27 ± 4.3 μM (human retinal homogenate) | - | A known selective inhibitor of CES1. |
| Telmisartan | CES1 | - | 1.69 µmol/L | An antihypertensive drug with potent CES1 inhibitory effects.[1] |
| Nitrendipine | CES1 | - | 1.24 µmol/L | An antihypertensive drug with potent CES1 inhibitory effects.[1] |
| Diltiazem | CES1 | 13.9 µM to 391.6 µM | - | An FDA-approved drug identified as a CES1 inhibitor.[9] |
| Benztropine | CES1 | 13.9 µM to 391.6 µM | - | An FDA-approved drug identified as a CES1 inhibitor.[9] |
| Iloprost | CES1 | 13.9 µM to 391.6 µM | - | An FDA-approved drug identified as a CES1 inhibitor.[9] |
| Treprostinil | CES1 | 13.9 µM to 391.6 µM | - | An FDA-approved drug identified as a CES1 inhibitor.[9] |
| Sodium Lauryl Sulfate (SLS) | hCES1A1 | 0.20 μg/ml | 0.04±0.01 μg/ml | A pharmaceutical excipient with competitive inhibition.[10] |
| Kolliphor RH40 (RH40) | hCES1A1 | 1.48 μg/ml | 0.20±0.09 μg/ml | A pharmaceutical excipient with competitive inhibition.[10] |
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in murine models of metabolic disease. Oral administration of this compound to obese-diabetic db/db mice and mice with diet-induced obesity resulted in the correction of multiple features of metabolic syndrome, including reduced weight gain and improved glucose tolerance.[5] Studies with knockout mice have further elucidated the role of CES1 in lipid metabolism, showing that Ces1-deficient mice are prone to obesity-related metabolic disease.[11]
Experimental Protocols
CES1 Activity Assay using p-Nitrophenyl Valerate (p-NPV)
This spectrophotometric assay is a common method for determining the in vitro inhibitory potency of compounds against CES1.
Principle: CES1 hydrolyzes the substrate p-nitrophenyl valerate (p-NPV) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol production is proportional to CES1 activity.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CES1 is diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The test inhibitors are prepared in a series of concentrations.
-
Pre-incubation: The CES1 enzyme solution is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C in a 96-well plate.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate p-NPV to each well.
-
Measurement: The absorbance at 405 nm is measured kinetically using a microplate spectrophotometer to monitor the formation of p-nitrophenol.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance curve. The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological samples, including cell lysates and living organisms.
Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the catalytic residues of active enzymes. These probes are typically equipped with a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.
Protocol Outline:
-
Probe Selection: Fluorophosphonate (FP)-based probes, such as FP-biotin or FP-TAMRA, are commonly used for profiling serine hydrolases like CES1.
-
Labeling:
-
In vitro: Cell or tissue lysates are incubated with the ABPP probe. For competitive ABPP, lysates are pre-incubated with the inhibitor of interest before adding the probe. The inhibitor will compete with the probe for binding to the active site of the target enzyme.
-
In vivo: The inhibitor is administered to the animal model, followed by tissue collection. The tissue homogenates are then labeled with the ABPP probe.
-
-
Detection and Analysis:
-
Gel-based: Labeled proteins are separated by SDS-PAGE. If a fluorescent probe is used, the gel can be directly imaged to visualize active enzymes. A reduction in fluorescence intensity of the CES1 band in the presence of an inhibitor indicates target engagement.
-
Mass Spectrometry-based: If a biotinylated probe is used, the labeled proteins are enriched using streptavidin beads, followed by on-bead digestion and identification and quantification by LC-MS/MS. This allows for a global assessment of inhibitor selectivity across the proteome.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving CES1 and a typical experimental workflow for inhibitor screening.
Caption: CES1 in Lipid Metabolism and its Regulation by FXR.
Caption: Role of CES1 in Prostaglandin Metabolism.
Caption: Experimental Workflow for CES1 Inhibitor Screening.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism [ouci.dntb.gov.ua]
- 5. Carboxylesterase 1 directs the metabolic profile of dendritic cells to a reduced inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Analysis of WWL113 and Chlorpyrifos-Oxon (CPO) Potency in Carboxylesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of two chemical compounds, WWL113 and chlorpyrifos-oxon (CPO), against carboxylesterase 1 (CES1), a key enzyme in lipid metabolism and inflammation. The following sections present quantitative data, experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to offer a comprehensive overview for research and drug development applications.
Data Presentation: Potency Comparison
The inhibitory potency of this compound and CPO against carboxylesterases is summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a higher potency.
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
| This compound | Mouse Ces3 | 120 | [1] |
| Mouse Ces1f | 100 | [1][2] | |
| Human CES1 | ~50 | ||
| Chlorpyrifos-Oxon (CPO) | Human Liver Carboxylesterase | 1.42 - 2.12 | [3] |
| Porcine Liver Carboxylesterase | 2 | [4] |
Based on the available data, chlorpyrifos-oxon (CPO) is a significantly more potent inhibitor of carboxylesterases than this compound, with IC50 values in the low nanomolar range compared to the mid-to-high nanomolar range for this compound.[5][6]
Experimental Protocols
The following is a representative protocol for determining the IC50 values of inhibitors against recombinant human CES1, based on methodologies described in the cited literature.[5]
Objective: To determine the concentration of an inhibitor (this compound or CPO) that causes 50% inhibition of the enzymatic activity of recombinant human CES1.
Materials:
-
Recombinant human CES1 enzyme
-
Inhibitors: this compound and Chlorpyrifos-Oxon (CPO)
-
Substrate: para-nitrophenol valerate (p-NPV)
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Aliquot recombinant human CES1 enzyme into the wells of a 96-well plate. The final concentration of the enzyme should be kept constant across all wells.
-
Inhibitor Preparation and Incubation:
-
Prepare a serial dilution of the inhibitor (this compound or CPO) in the assay buffer to create a concentration gradient.
-
Add the different concentrations of the inhibitor to the wells containing the CES1 enzyme. Include a control group with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[4][7]
-
-
Substrate Addition and Reaction:
-
Following the pre-incubation, add the substrate, p-NPV, to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the enzymatic activity by monitoring the increase in absorbance at 405 nm using a spectrophotometer. This absorbance change is due to the production of para-nitrophenol as p-NPV is hydrolyzed by CES1.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by the inhibition of CES1 by compounds like this compound and CPO.
Caption: CES1's role in lipid metabolism and inflammation.
Experimental Workflow
The diagram below outlines the general workflow for determining the inhibitory potency of a compound against CES1.
Caption: Workflow for IC50 determination of CES1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Comparative carboxylesterase activities in infant and adult liver and their in vitro sensitivity to chlorpyrifos oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by chlorpyrifos oxon, paraoxon and methyl paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of WWL113 with Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine hydrolase inhibitor WWL113 with other alternatives, focusing on its cross-reactivity profile. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of carboxylesterases.[1] It primarily targets mouse carboxylesterase 3 (Ces3, also known as Ces1d) and Ces1f, and their human ortholog, carboxylesterase 1 (CES1).[2][3] this compound contains a carbamate electrophile that covalently modifies the active site serine of target hydrolases, leading to their irreversible inhibition.[4] Its selectivity is crucial for its use as a chemical probe to study the function of these specific enzymes and for its potential therapeutic applications in metabolic diseases such as obesity and diabetes.[1][2] An important structural feature for its activity is the carbamate group; a urea analog (WWL113U) where the carbamate is replaced by a less reactive urea group shows no inhibitory activity.[2]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound has been quantified against its primary targets and some known off-targets. The data, primarily derived from competitive activity-based protein profiling (ABPP) and enzymatic assays using recombinant proteins, is summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of this compound against Primary Targets
| Target Hydrolase | Species | IC50 (nM) | Experimental Context |
| Ces3 (Ces1d) | Mouse | 120 | Recombinant enzyme |
| Ces1f | Mouse | 100 | Recombinant enzyme |
| CES1 | Human | ~50 | Recombinant enzyme |
Data sourced from multiple studies.[1][3]
Table 2: Cross-Reactivity Profile of this compound against Other Hydrolases
| Off-Target Hydrolase | Species | Inhibition | Concentration | Experimental Context |
| Ces1 | Mouse | Inhibited | 10 µM | Recombinant enzyme |
| Ces1c | Mouse | Inhibited | 10 µM | Recombinant enzyme |
| ABHD6 | Mouse | Inhibited | 10 µM | Recombinant enzyme[1] |
| ABHD6 | Mouse | Reduced Activity | Not specified | In situ (adipocytes) |
| CES1 | Human | ~70% inhibition | 1 µM | In situ (living monocytes) |
Note on Selectivity: While comprehensive quantitative data against a full panel of serine hydrolases is not publicly available, studies have reported that this compound exhibits minimal activity against a panel of other serine hydrolases, suggesting a high degree of selectivity for its primary targets.[5]
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the potency and selectivity of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the ability of an inhibitor to compete with a broad-spectrum activity-based probe for binding to the active sites of serine hydrolases in a complex proteome.
Protocol for In Vitro Competitive ABPP in Cell Lysates:
-
Proteome Preparation: Prepare cell lysates (e.g., from THP-1 monocytes) at a protein concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate the cell proteomes with varying concentrations of this compound (e.g., 0.001–1 µM) or a vehicle control (DMSO) for 30 minutes at room temperature.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) probe, to a final concentration of 5 µM. Incubate for 60 minutes at room temperature.
-
Quenching and Denaturation: Stop the labeling reaction by adding 6x SDS-PAGE loading buffer and heating the samples at 90°C for 5 minutes.
-
Gel Electrophoresis and Western Blotting: Separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect biotinylated proteins. Visualize the bands using a chemiluminescence substrate. The reduction in band intensity for a specific hydrolase in the presence of this compound indicates inhibition.
Hydrolase Activity Assay using a Chromogenic Substrate
This assay measures the enzymatic activity of hydrolases using a substrate that releases a colored product upon hydrolysis, such as p-nitrophenyl valerate (pNPV).
General Protocol for pNPV Hydrolase Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate, p-nitrophenyl valerate (pNPV), in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a reaction buffer appropriate for the hydrolase of interest (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the purified recombinant hydrolase to the reaction buffer. Add varying concentrations of this compound or a vehicle control (DMSO). Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiation of Reaction: Add the pNPV substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer. Continue to take readings at regular intervals to monitor the reaction kinetics.
-
Data Analysis: Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: Signaling pathway affected by this compound-mediated CES1 inhibition.
References
A Comparative Analysis of WWL113 and Orlistat: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two compounds with significant implications for metabolic disease research: WWL113 and Orlistat. While both agents demonstrate potential in modulating lipid metabolism and improving metabolic parameters, they operate through distinct mechanisms of action, targeting different key enzymes. This document summarizes their performance based on available preclinical and clinical data, details relevant experimental protocols, and visualizes their mechanisms and workflows to aid in research and development.
Executive Summary
Orlistat, a well-established pharmaceutical agent, functions as a potent inhibitor of gastric and pancreatic lipases, thereby reducing the absorption of dietary fats. It has undergone extensive clinical trials demonstrating modest but significant efficacy in weight loss and improvement of associated metabolic risk factors.
This compound is a selective, orally active inhibitor of carboxylesterases Ces3 and Ces1f, enzymes implicated in intracellular lipid metabolism, particularly adipocyte lipolysis. Preclinical studies in mouse models of obesity and diabetes have shown promising results in improving multiple features of the metabolic syndrome.
This guide presents a side-by-side comparison of their mechanisms, efficacy, and the experimental methodologies used to evaluate their effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Orlistat from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme(s) | IC50 | Source |
| This compound | Carboxylesterase 3 (Ces3) | 120 nM | [1] |
| Carboxylesterase 1f (Ces1f) | 100 nM | [1] | |
| Orlistat | Porcine Pancreatic Lipase | 0.22 µg/ml | [2] |
| Human Pancreatic Lipase | 0.092 µM | [3] |
Table 2: Efficacy in Preclinical Models (db/db Mice) - this compound
| Parameter | Treatment Group | Result | Study Details |
| Body Weight | This compound (30 mg/kg/day, oral, 3 weeks) | Slower rate of weight gain compared to vehicle | 8-week-old db/db mice (n=10 per group)[1][4] |
| Fasting Glucose | This compound (30 mg/kg/day, oral, 3 weeks) | Lowered circulating glucose levels | 8-week-old db/db mice (n=10 per group)[1][4] |
| Plasma Lipids | This compound (30 mg/kg/day, oral, 3 weeks) | Lowered nonesterified free fatty acids (NEFAs), triglycerides (TGs), and total cholesterol | 8-week-old db/db mice (n=10 per group)[1][4] |
| Glucose Tolerance | This compound (30 mg/kg/day, oral, 8 days) | Enhanced glucose tolerance in animals of equivalent weight | 8-week-old db/db mice (n=10 per group)[4] |
Table 3: Efficacy in Clinical Trials - Orlistat
| Parameter | Study | Treatment Group | Result vs. Placebo |
| Weight Loss | XENDOS Study (4 years) | Orlistat (120 mg, 3x/day) + Lifestyle changes | 5.8 kg vs. 3.0 kg mean weight loss[5] |
| Type 2 Diabetes Incidence | XENDOS Study (4 years) | Orlistat (120 mg, 3x/day) + Lifestyle changes | 37.3% risk reduction in developing T2D[5] |
| Total Cholesterol | Multicentre Study (24 weeks) | Orlistat (120 mg, 3x/day) + Hypocaloric diet | -11.9% vs. -4.0% change[6] |
| LDL-Cholesterol | Multicentre Study (24 weeks) | Orlistat (120 mg, 3x/day) + Hypocaloric diet | -17.6% vs. -7.6% change[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and Orlistat.
This compound: In Vivo Efficacy in db/db Mice
-
Animal Model: Male db/db mice, a genetic model of obesity and type 2 diabetes, are used.[7][8][9]
-
Acclimatization: Mice are acclimatized to the facility conditions for a specified period before the commencement of the study.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound). This compound is administered orally, once daily, at a specified dose (e.g., 30 mg/kg) for a defined duration (e.g., 3 weeks).[1][4]
-
Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted for a specified period (e.g., 4-6 hours) with free access to water.[6][10]
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[10][11]
-
A glucose solution (e.g., 1 g/kg body weight) is administered orally via gavage.[6][10]
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).[10][11]
-
-
Plasma Lipid Analysis:
-
At the end of the study, mice are fasted overnight.[12]
-
Blood is collected via a suitable method (e.g., cardiac puncture) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
-
Plasma levels of triglycerides, total cholesterol, and non-esterified fatty acids are determined using commercially available enzymatic assay kits.[13]
-
Orlistat: Pancreatic Lipase Inhibition Assay
-
Principle: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of pancreatic lipase, which hydrolyzes a substrate to produce a detectable product.
-
Materials:
-
Porcine pancreatic lipase
-
Substrate: p-nitrophenyl palmitate (pNPP) or 4-methylumbelliferyl oleate (4-MUO)[2]
-
Buffer (e.g., Tris-HCl or sodium phosphate)
-
Orlistat (as a positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure (using 4-MUO):
-
A reaction mixture containing buffer and the substrate is prepared.
-
Varying concentrations of Orlistat or the test compound are added to the wells of the microplate.
-
The pancreatic lipase solution is added to initiate the reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).[2]
-
The fluorescence of the product (4-methylumbelliferone) is measured at appropriate excitation and emission wavelengths (e.g., 320 nm and 450 nm, respectively).[2]
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (without inhibitor).
-
The IC50 value is determined from the dose-response curve.[2]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Conclusion
Orlistat and this compound represent two distinct therapeutic strategies for addressing metabolic disorders. Orlistat's utility in weight management through the inhibition of dietary fat absorption is well-documented in numerous clinical trials. Its effects, while modest, are statistically significant and have led to its approval for clinical use.
This compound, on the other hand, presents a novel intracellular target for the modulation of lipid metabolism. The preclinical data in robust mouse models of obesity and diabetes are encouraging, suggesting that inhibition of Ces3 and Ces1f can lead to significant improvements in glycemic control and dyslipidemia.
For researchers and drug development professionals, the comparative data and methodologies presented in this guide offer a foundation for further investigation. Future research could explore the potential synergistic effects of combining these two distinct mechanisms of action or further elucidate the downstream signaling pathways affected by this compound to identify new therapeutic targets. Direct comparative preclinical and, eventually, clinical studies will be essential to fully understand the relative efficacy and safety profiles of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Fat, Carbohydrate-Free Diet Markedly Aggravates Obesity but Prevents β-Cell Loss and Diabetes in the Obese, Diabetes-Susceptible db/db Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 13. A Western-Fed Diet Increases Plasma HDL and LDL-Cholesterol Levels in ApoD–/– Mice | PLOS One [journals.plos.org]
A Comparative Guide to Validating the Phenotypic Effects of WWL113
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WWL113, a selective inhibitor of carboxylesterases (Ces), with alternative compounds, supported by experimental data. It is designed to assist researchers in validating the phenotypic effects of this compound in the context of metabolic disease and inflammation.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of mouse carboxylesterase 3 (Ces3) and its human ortholog, carboxylesterase 1 (CES1), as well as the related enzyme Ces1f.[1] These enzymes are serine hydrolases involved in the hydrolysis of triglycerides and other esters, playing a crucial role in lipid metabolism.[2] Dysregulation of CES1 activity has been linked to obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] this compound has emerged as a valuable chemical probe to investigate the physiological and pathological roles of these enzymes.
Comparative Analysis of this compound and Alternatives
This section compares this compound with WWL229, another Ces3/CES1 inhibitor, and WWL113U, a structurally similar but inactive control compound.
Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its alternatives has been characterized against their primary targets and other serine hydrolases.
| Compound | Target | IC50 | Selectivity Notes |
| This compound | mouse Ces3 | 120 nM[1] | Also inhibits mouse Ces1f (IC50 = 100 nM) and ABHD6.[1] Less selective than WWL229, showing inhibition of other serine hydrolases.[4] |
| human CES1 | ~50 nM | ||
| WWL229 | mouse Ces3 (Ces1d) | 1.94 µM - 2.4 µM[4] | More selective for Ces3 over other serine hydrolases compared to this compound.[4] Does not significantly inhibit Ces1f or ABHD6. |
| WWL113U | mouse Ces3 / human CES1 | Inactive | Used as a negative control; lacks the carbamate moiety required for serine hydrolase inhibition. |
In Vivo Phenotypic Effects in Metabolic Disease Models
This compound has been evaluated in mouse models of obesity and diabetes, demonstrating significant improvements in metabolic parameters.
| Parameter | Model | This compound Treatment (30 mg/kg, oral, daily for 3 weeks)[1] | WWL229 Treatment |
| Body Weight | db/db mice | Significant reduction in weight gain | Data not available for direct comparison |
| Glucose Tolerance | db/db mice | Enhanced glucose tolerance[1] | Data not available for direct comparison |
| Fasted Glucose | db/db mice | Lowered fasted glucose levels[1] | Data not available for direct comparison |
| Plasma Lipids | db/db mice | Reduced non-esterified fatty acids (NEFAs), triglycerides (TGs), and total cholesterol[1] | Data not available for direct comparison |
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting Ces3/CES1, leading to alterations in lipid metabolism that modulate the activity of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Inhibition of Ces3/CES1 is believed to alter the availability of specific lipid species, such as polyunsaturated fatty acids, that act as endogenous ligands for PPARα. This modulation of PPARα activity leads to changes in the expression of target genes involved in thermogenesis and lipid metabolism.[3][5]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JCI Insight - Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy [insight.jci.org]
Genetic Knockout vs. Pharmacological Inhibition: A Comparative Analysis of WWL113 in Modulating Carboxylesterase Activity
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological approaches to target validation is paramount. This guide provides a comprehensive comparison of genetic knockout of carboxylesterase 3 (Ces3) and its human ortholog CES1 with pharmacological inhibition using the selective inhibitor WWL113.
This analysis delves into the experimental data, protocols, and underlying signaling pathways to offer a clear perspective on the similarities and distinctions between these two powerful research methodologies. By presenting quantitative data in structured tables and visualizing complex biological processes, this guide aims to facilitate informed decisions in experimental design and drug discovery.
At a Glance: Key Differences and Similarities
| Feature | Genetic Knockout (Ces3/CES1) | Pharmacological Inhibition (this compound) |
| Target Specificity | Highly specific to the targeted gene (e.g., Ces3/CES1). | Primarily targets Ces3 and Ces1f with high potency (IC50 ~100-120 nM)[1]. Also exhibits off-target inhibition of ABHD6[2]. |
| Mode of Action | Complete or partial ablation of protein expression. | Reversible or irreversible binding to the active site of the target protein, inhibiting its enzymatic activity. |
| Temporal Control | Constitutive or conditional knockout allows for long-term or temporally controlled loss of function. | Acute and transient inhibition of protein function, dependent on compound administration and half-life. |
| Development Time | Time-consuming to generate knockout models (cell lines or animals). | Rapid application for in vitro and in vivo studies. |
| Compensatory Mechanisms | Potential for developmental or chronic compensatory changes in response to gene loss. | Less likely to induce long-term compensatory mechanisms with acute treatment. |
| Off-Target Effects | Generally low, but potential for off-target effects of the genetic modification technique itself. | Potential for off-target binding to other proteins, as seen with ABHD6[2]. |
Quantitative Comparison of Metabolic Phenotypes
The following table summarizes the quantitative data from studies investigating the metabolic effects of Ces3/CES1 genetic knockout and this compound inhibition.
| Parameter | Genetic Knockout (Ces3/TGH-/- mice) | Pharmacological Inhibition (this compound) | Reference |
| Plasma Triglycerides | Decreased | Decreased | [3] |
| Plasma Apolipoprotein B | Decreased | Not Reported | [3] |
| Plasma Fatty Acids | Decreased (fasted and fed) | Decreased (Nonesterified fatty acids) | [1][3] |
| VLDL Secretion | Attenuated | Decreased in rat primary hepatocytes | [4] |
| Hepatic Triglycerides | No increase | No ectopic lipid deposition | [3][4] |
| Food Intake | Increased | Not Reported | [3] |
| Energy Expenditure | Increased | Not Reported | [3] |
| Glucose Tolerance | Improved | Enhanced | [1][3] |
| Insulin Sensitivity | Improved | Enhanced | [4] |
| Body Weight | No change | Reduced weight gain in diet-induced obese mice | [2][3] |
| Fasted Glucose | Not Reported | Lowered | [1] |
| Total Cholesterol | Not Reported | Lowered | [1] |
Quantitative Comparison of Inflammatory Responses
This table compares the effects of CES1 genetic knockdown and this compound on inflammatory markers.
| Parameter | Genetic Knockdown (CES1KD macrophages) | Pharmacological Inhibition (this compound) | Reference |
| PGD2-G Hydrolysis | Reduced by ~50% | Potent inhibition | [5] |
| LPS-induced IL-6 mRNA | Potentiated effect of PGD2-G on reduction | Potentiated effect of PGD2-G on reduction | [5][6] |
| LPS-induced TNFα mRNA | No significant effect of PGD2-G | Augmented PGD2-G-mediated reduction | [5][6] |
| LPS-induced IL-1β mRNA | No significant effect of PGD2-G | No significant effect with this compound alone | [5][6] |
| Cytokine Secretion (IL-6, IL-8, TNF, IL-10) in MoDCs | Not Reported | Increased | [7] |
Signaling Pathways
PPARα Signaling in Adipocytes
This compound-mediated inhibition of Ces3/CES1 influences adipogenesis and lipid metabolism, in part, through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. PPARα is a nuclear receptor that plays a crucial role in the transcription of genes involved in fatty acid oxidation.[8][9][10][11][12]
Caption: this compound inhibition of Ces3/CES1 leads to PPARα activation and subsequent fatty acid oxidation.
Experimental Protocols
Adipocyte Differentiation of 3T3-L1 Cells
This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a crucial in vitro model for studying adipogenesis.
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS every two days. Mature adipocytes with visible lipid droplets will be present by day 8-12.
Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Quantitative Analysis of Adipogenesis using Oil Red O Staining
This method allows for the quantification of lipid accumulation in differentiated adipocytes.
-
Fixation: Wash differentiated adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely and then stain with Oil Red O solution for 10-20 minutes.
-
Washing: Wash the cells with water until the water runs clear.
-
Elution: Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes.
-
Quantification: Measure the absorbance of the eluted stain at 510 nm.
Logical Relationship: Genetic vs. Pharmacological Approaches
The choice between genetic knockout and pharmacological inhibition depends on the specific research question. This diagram illustrates the key considerations.
Caption: Decision tree for choosing between genetic knockout and pharmacological inhibition.
Conclusion
Both genetic knockout of Ces3/CES1 and pharmacological inhibition with this compound provide valuable insights into the role of carboxylesterases in metabolism and inflammation. Genetic knockout offers a "cleaner" model in terms of on-target specificity for long-term studies, but it is not immune to developmental compensation. Pharmacological inhibition with this compound allows for acute and dose-dependent modulation of enzyme activity, which is highly relevant for therapeutic development. However, the off-target effects of this compound on proteins like ABHD6 must be considered when interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Loss of TGH/Ces3 in mice decreases blood lipids, improves glucose tolerance, and increases energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated phenotypic and activity-based profiling links Ces3 to obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylesterase 1 directs the metabolic profile of dendritic cells to a reduced inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor (PPAR)alpha activation increases adiponectin receptors and reduces obesity-related inflammation in adipose tissue: comparison of activation of PPARalpha, PPARgamma, and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Confirming WWL113 Target Engagement in Cells: A Comparative Guide
For researchers utilizing the selective carboxylesterase 1 (CES1) inhibitor, WWL113, confirming its engagement with the intended target within a cellular context is a critical step in validating experimental findings. This guide provides a comparative overview of established methods for verifying the interaction of this compound with its target protein, CES1 (in humans) or its murine ortholog, Ces3. We will delve into the principles, protocols, and comparative advantages of three prominent techniques: Competitive Activity-Based Protein Profiling (ABPP), the Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling.
Comparison of Target Engagement Methods
| Method | Principle | This compound-Specific Application | Pros | Cons |
| Competitive Activity-Based Protein Profiling (ABPP) | This compound competes with a broad-spectrum activity-based probe (e.g., fluorophosphonate-rhodamine) for binding to the active site of CES1. A reduction in probe labeling indicates target engagement by this compound. | Pre-incubate cell lysates or intact cells with this compound, followed by labeling with a fluorophosphonate probe. Analyze by gel electrophoresis and fluorescence scanning. | Provides direct evidence of active site binding. Can profile the selectivity of this compound against other active serine hydrolases in the proteome. | Requires a suitable activity-based probe. May not be applicable if the inhibitor is not a competitive binder at the active site. |
| Cellular Thermal Shift Assay (CETSA) | The binding of this compound to CES1 increases the protein's thermal stability. This change in the melting temperature of CES1 is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble CES1. | Treat cells with this compound, heat the cells or lysate, and then detect the amount of soluble CES1 by Western blot. | Does not require a modified inhibitor or probe. Can be performed in intact cells and tissues, reflecting a more physiological context. | Indirect measure of target binding. Requires a specific antibody for the target protein. Can be lower throughput. |
| Photoaffinity Labeling | A chemically modified version of this compound, containing a photoreactive group, is introduced to cells. Upon UV irradiation, the probe covalently crosslinks to its binding partners, allowing for their subsequent identification. | Synthesize a this compound analog with a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., biotin). Treat cells, irradiate, lyse, and identify labeled proteins by mass spectrometry. | Can identify direct binding partners, including off-targets. Provides information about the binding site. | Requires chemical synthesis of a modified probe. Potential for non-specific crosslinking. |
Quantitative Comparison of this compound and Alternatives
Several small molecules can be used to inhibit CES1 activity. The following table summarizes the inhibitory potency of this compound and a key alternative, WWL229.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound | Human CES1 | More potent than WWL229 | Recombinant human CES1 with p-nitrophenol valerate substrate | [1] |
| This compound | Mouse Ces3 | 120 nM | Recombinant mouse Ces3 | [2] |
| This compound | Mouse Ces1f | 100 nM | Recombinant mouse Ces1f | [2] |
| WWL229 | Human CES1 | Less potent than this compound | Recombinant human CES1 with p-nitrophenol valerate substrate | [1] |
| WWL229 | Mouse Ces3 | 1.94 µM | Recombinant mouse Ces3 | [3][4] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from studies using competitive ABPP to profile serine hydrolase inhibitors.[5][6]
1. Cell Culture and Lysis:
- Culture cells of interest (e.g., THP-1 monocytes) to the desired density.
- Harvest cells and wash with cold PBS.
- Lyse cells in an appropriate lysis buffer (e.g., Triton X-100-based buffer) containing protease inhibitors.
- Determine protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Inhibitor Incubation:
- Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
- Aliquot the lysate into tubes.
- Add this compound (or alternative inhibitor) at various concentrations to the lysate. Include a vehicle control (e.g., DMSO).
- Incubate for 30 minutes at 37°C to allow for target engagement.
3. Activity-Based Probe Labeling:
- Add a fluorophosphonate-rhodamine (FP-Rh) probe to each lysate sample to a final concentration of 1 µM.
- Incubate for 30 minutes at room temperature.
4. Sample Preparation and Analysis:
- Stop the reaction by adding 2x SDS-PAGE loading buffer.
- Resolve the proteins by SDS-PAGE.
- Scan the gel using a fluorescence gel scanner (e.g., Typhoon FLA 9500) to visualize labeled proteins. A decrease in the fluorescence intensity of the band corresponding to CES1 (approximately 60 kDa) indicates target engagement by this compound.
Diagram: Competitive ABPP Workflow
Caption: Workflow for competitive ABPP to confirm this compound target engagement.
Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is based on established CETSA methodologies.[7][8][9][10][11]
1. Cell Treatment:
- Culture cells to near confluency.
- Treat cells with this compound at the desired concentration or a vehicle control for a specified time (e.g., 1-2 hours) in culture medium.
2. Heating Step:
- Harvest the cells and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control (room temperature or 37°C).
- Cool the tubes to room temperature for 3 minutes.
3. Cell Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Western Blot Analysis:
- Collect the supernatant and determine the protein concentration.
- Normalize the protein concentration for all samples.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for CES1, followed by an appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescence substrate and image the results. An increase in the amount of soluble CES1 at higher temperatures in the this compound-treated samples compared to the control indicates target stabilization and engagement.
Diagram: CETSA Workflow
Caption: Workflow for CETSA to confirm this compound target engagement.
Photoaffinity Labeling
This protocol outlines a general workflow for photoaffinity labeling.[12]
1. Probe Synthesis:
- Synthesize a photoaffinity probe based on the structure of this compound. This involves incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne group).
2. Cell Treatment and Photocrosslinking:
- Treat cells with the photoaffinity probe for a specified time. Include a control where cells are co-incubated with an excess of the parent compound (this compound) to demonstrate competitive binding.
- Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
3. Lysis and Enrichment:
- Lyse the cells.
- If a biotin tag was used, enrich the biotin-labeled proteins using streptavidin-coated beads.
- If a clickable tag was used, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin or a fluorophore) for enrichment or visualization.
4. Protein Identification:
- Elute the enriched proteins.
- Resolve the proteins by SDS-PAGE and visualize by silver staining or western blot (if an antibody is available).
- Excise the protein bands of interest and identify the proteins by mass spectrometry.
Diagram: Photoaffinity Labeling Workflow
Caption: Workflow for photoaffinity labeling to identify this compound targets.
References
- 1. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WWL229 | Ces3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
WWL113: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals: Your Essential Guide to the Proper Management of WWL113.
This document provides critical safety and logistical information for the handling and disposal of this compound, a selective inhibitor of carboxylesterases Ces3 and Ces1f. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₉H₂₆N₂O₄ |
| Molecular Weight | 466.5 g/mol |
| Purity | ≥98% |
| Appearance | A crystalline solid |
| Solubility | |
| DMF | 25 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 0.1 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Storage | Store at -20°C |
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the mandatory procedures for the safe disposal of this compound. According to its Safety Data Sheet (SDS), this compound is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment, including:
-
Safety glasses
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
All materials contaminated with this compound must be segregated as chemical waste. This includes:
-
Unused or expired this compound solid or solutions
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves)
-
Empty vials that once contained this compound
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Chemical Waste" and "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the contents, including this compound and any solvents used.
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always follow all prevailing country, federal, state, and local regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Inhibition of Carboxylesterase Activity in Adipocytes
This protocol provides a detailed methodology for a cell-based assay to determine the inhibitory effect of this compound on carboxylesterase activity in differentiated adipocytes.
1. Materials and Reagents:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
p-Nitrophenyl valerate (pNPV) substrate solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final concentrations for the assay. For example, a 10 mM stock solution can be prepared.
3. Cell Culture and Treatment:
-
Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 96-well plate.
-
Once differentiated, carefully remove the culture medium.
-
Wash the cells gently with PBS.
-
Prepare serial dilutions of this compound in PBS from the stock solution. A typical concentration range to test would be 0.001 µM to 10 µM. Include a vehicle control (PBS with the same percentage of DMSO as the highest this compound concentration).
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
4. Carboxylesterase Activity Assay:
-
Following the pre-incubation, add the pNPV substrate solution to each well.
-
Immediately place the 96-well plate in a plate reader.
-
Monitor the hydrolysis of pNPV by measuring the increase in absorbance at 405 nm over a period of 10-20 minutes, taking readings at regular intervals (e.g., every minute).
5. Data Analysis:
-
Calculate the rate of pNPV hydrolysis for each concentration of this compound and the vehicle control.
-
Plot the rate of hydrolysis against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).
This compound Mechanism of Action and Disposal Workflow
The following diagrams illustrate the signaling pathway of this compound's inhibitory action and the logical workflow for its proper disposal.
Caption: this compound inhibits the carboxylesterases Ces3 and Ces1f in adipocytes, thereby blocking lipolysis.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.
Navigating the Safe Handling of WWL113: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, selective small-molecule inhibitors like WWL113. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling research-grade chemical compounds and the available data on this compound's biological activity.
This compound is a selective inhibitor of carboxylesterases Ces3 and Ces1f, with an IC50 of approximately 0.1 µM.[1] It also inhibits the human ortholog, hCES1, with an IC50 of around 50 nM.[1] Studies have shown that this compound can correct multiple features of metabolic syndrome in obese-diabetic mice, indicating significant biological activity.[1] Given its potent and selective nature, careful handling is crucial to minimize exposure and ensure personnel safety.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the specific PPE required.[2] However, the following standard PPE is recommended for handling this compound and other potent small-molecule inhibitors:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. It is advisable to wear two pairs of gloves, especially when handling the pure compound. Gloves should be inspected for tears or holes before use and changed frequently.
-
Body Protection: A fully buttoned laboratory coat should be worn to protect skin and clothing. For operations with a higher risk of contamination, a disposable gown may be appropriate.
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a respirator may be required for procedures that could generate aerosols or dusts. The type of respirator should be determined by a risk assessment.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound:
| Property | Value | Source |
| IC50 (Ces3, Ces1f) | ~0.1 µM | [1] |
| IC50 (hCES1) | ~50 nM | [1] |
| Molecular Weight | 466.5 g/mol | [1] |
| Solubility in DMSO | 15 mg/mL | [1] |
| Solubility in DMF | 25 mg/mL | [1] |
| Storage Temperature | -20°C |
Experimental Protocols: General Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Store this compound in a designated, well-ventilated, and secure location at -20°C, away from incompatible materials.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools, such as spatulas and weigh boats, to handle the solid. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be considered hazardous waste.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of potent small-molecule inhibitors.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing Safety and Workflow
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Figure 1: General Workflow for Handling this compound
Caption: Figure 2: PPE Selection Logic for this compound
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before handling this compound. Always consult your institution's safety protocols and the relevant regulatory guidelines.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
